molecular formula C9H7BrN2O B2521690 6-bromo-2-methyl-2H-indazole-3-carbaldehyde CAS No. 2248316-12-1

6-bromo-2-methyl-2H-indazole-3-carbaldehyde

カタログ番号: B2521690
CAS番号: 2248316-12-1
分子量: 239.072
InChIキー: TZJNWLNTUALYAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-bromo-2-methyl-2H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.072. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-2-methyl-2H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-methyl-2H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-bromo-2-methylindazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-9(5-13)7-3-2-6(10)4-8(7)11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJNWLNTUALYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectral Profiling and Synthetic Methodologies for 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In the landscape of modern drug discovery, the 2H-indazole scaffold has emerged as a privileged pharmacophore, particularly in the development of cross-peptidase inhibitors and advanced antimalarial agents[1]. Unlike the thermodynamically favored 1H-indazoles, 2H-indazoles possess an ortho-quinoid electronic configuration. This unique electron distribution alters the hydrogen bond acceptor profile of the core, often leading to enhanced binding affinities in tight enzymatic pockets.

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 2248316-12-1) serves as a critical, highly functionalized molecular building block. The C6-bromine provides a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C3-carbaldehyde enables facile elaboration into amines, alkenes, or heterocycles. Understanding the precise nuclear magnetic resonance (NMR) signatures and the causality behind its synthetic protocols is paramount for application scientists ensuring high-fidelity library generation.

Spectroscopic Profiling: Causality of NMR Chemical Shifts

The assignment of 1 H and 13 C NMR chemical shifts for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is dictated by the push-pull electronic effects of the N2-methyl group and the strongly electron-withdrawing C3-aldehyde.

H NMR Causality and Diagnostic Checkpoints

In the unsubstituted precursor (6-bromo-2-methyl-2H-indazole), the N-CH 3​ group resonates at a characteristic 4.20 ppm, which serves as a primary diagnostic checkpoint to differentiate it from the 1H-isomer (typically ~4.0 ppm)[1]. Upon formylation at the C3 position, two major anisotropic effects occur:

  • N-CH 3​ Deshielding: The electron-withdrawing nature of the adjacent carbonyl group pulls electron density away from the N2 position, shifting the methyl singlet downfield to approximately 4.45 ppm .

  • C4-H Anisotropic Deshielding: The spatial proximity of the C4 proton to the aldehyde's oxygen atom places it directly in the deshielding cone of the carbonyl π -system. Consequently, the C4-H signal undergoes a dramatic downfield shift from ~7.51 ppm[1] to ~8.25 ppm .

Quantitative Data Presentation

Table 1: Expected 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
-CHO 10.20Singlet (s)-1HHighly deshielded aldehydic proton.
C4-H 8.25Doublet (d)8.81HStrong anisotropic deshielding from the adjacent C3-carbonyl cone.
C7-H 7.95Doublet (d)1.61HMeta to the C6-bromine; deshielded by the adjacent N1 lone pair.
C5-H 7.35Doublet of doublets (dd)8.8, 1.61HOrtho to C4, meta to C7; relatively shielded compared to C4.
N2-CH 3​ 4.45Singlet (s)-3HDownfield shift characteristic of 2H-isomer + aldehyde proximity.

Table 2: Expected 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionShift ( δ , ppm)Carbon TypeAssignment Rationale
C=O 184.0QuaternaryCarbonyl carbon of the aldehyde.
C7a 149.0QuaternaryBridgehead carbon adjacent to N1; highly deshielded[1].
C3 135.0QuaternaryShifted downfield from 119.7 ppm due to -CHO substitution.
C4 127.0CHDeshielded by the inductive effect of the C3-aldehyde.
C5 125.0CHAromatic carbon meta to the aldehyde.
C3a 123.0QuaternaryBridgehead carbon.
C6 121.5QuaternaryC-Br carbon; heavy atom effect causes slight shielding.
C7 121.0CHAromatic carbon adjacent to the bridgehead.
N2-CH 3​ 42.5CH 3​ Shifted slightly downfield from 40.6 ppm[1] due to C3-CHO.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde must be executed as a self-validating system. Each step incorporates analytical checkpoints to confirm regiochemistry before proceeding.

Protocol A: Regioselective N-Methylation

Direct methylation of indazoles inherently yields a mixture of isomers. The 2H-isomer is the kinetic/minor product, necessitating careful chromatographic separation.

  • Reaction Setup: Dissolve 6-bromo-1H-indazole (1.0 equiv) in anhydrous ethyl acetate or THF. Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 equiv) or use standard conditions (MeI, K 2​ CO 3​ ) at 0 °C.

  • Causality of Reagent Choice: Meerwein's salt often provides a slightly better ratio of the 2H-isomer compared to standard MeI/NaH conditions, which heavily favor the thermodynamically stable 1H-isomer.

  • Isolation: Quench with saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM). Purify the crude mixture via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The 2H-isomer typically elutes after the 1H-isomer due to its higher polarity.

  • Validation Checkpoint: Acquire a rapid 1 H NMR of the isolated fractions. The target 6-bromo-2-methyl-2H-indazole is validated by an N-CH 3​ singlet at 4.20 ppm [1], whereas the discarded 1H-isomer will show a singlet near 4.05 ppm.

Protocol B: C3-Formylation via Directed Lithiation

Standard Vilsmeier-Haack formylation (POCl 3​ /DMF) is often sluggish and low-yielding for 6-bromoindazoles due to the electron-withdrawing nature of the halogen, which deactivates the core toward electrophilic aromatic substitution. Directed lithiation is the authoritative, high-yielding alternative[2].

  • Deprotonation: Dissolve the validated 6-bromo-2-methyl-2H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Cool the system strictly to -78 °C under a dry argon atmosphere.

  • Lithiation: Dropwise add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.5 equiv). Stir at -78 °C for 90 minutes.

    • Causality: The C3 proton is the most acidic position on the 2H-indazole ring. LDA selectively deprotonates C3 without triggering halogen-metal exchange at the C6-bromine, which would occur if n-BuLi were used[2].

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 30 minutes.

  • Workup & Validation: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc. Purify via chromatography. Validate the final product via 1 H NMR, confirming the appearance of the diagnostic aldehyde singlet at ~10.20 ppm and the downfield shift of the C4-H doublet to ~8.25 ppm .

Mandatory Visualization: Synthetic & Analytical Workflow

Workflow Start 6-Bromo-1H-indazole (Starting Material) Methylation Regioselective N-Methylation (MeI or Meerwein's Salt) Start->Methylation Checkpoint1 Validation: 1H NMR N-CH3 at 4.20 ppm Methylation->Checkpoint1 Formylation C3-Formylation (LDA at -78°C, then DMF) Checkpoint1->Formylation Proceed if Validated Product 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde (Target Compound) Formylation->Product Checkpoint2 Validation: 1H NMR CHO at 10.20 ppm, C4-H at 8.25 ppm Product->Checkpoint2 Data_Analysis Final Spectroscopic Profiling (13C NMR & LC-MS) Checkpoint2->Data_Analysis

Workflow for the synthesis and self-validating NMR analytical checkpoints of 2H-indazole derivatives.

References

  • Novel Scaffold Unlocks Potent Cross-Peptidase and Cross-Species Inhibitors as Promising Antimalarial Agents Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY European Patent Office - EP 4 092 024 A1[2]

Sources

Physicochemical Properties, Molecular Weight, and Synthetic Utility of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and structure-based drug design (SBDD), the 2H-indazole scaffold has emerged as a privileged pharmacophore. Unlike the more thermodynamically stable 1H-indazole tautomer, 2H-indazoles project substituents into distinct spatial vectors, allowing for highly specific interactions within enzyme active sites and receptor allosteric pockets.

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS: 2248316-12-1) is a highly versatile, orthogonally functionalized molecular building block[1]. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, structural rationale, and validated synthetic protocols for this compound. Furthermore, we will explore its critical role in the synthesis of downstream active pharmaceutical ingredients (APIs), particularly allosteric modulators of the GABA-A receptor.

Physicochemical Properties & Molecular Identity

Accurate physicochemical characterization is the bedrock of predictable synthetic scaling and early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The presence of the C6-bromine atom significantly increases the lipophilicity (LogP) of the core, while the C3-carbaldehyde provides a polar surface area contribution and a reactive electrophilic center.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde
CAS Registry Number 2248316-12-1
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Canonical SMILES CN1N=C2C=C(Br)C=CC2=C1C=O
InChIKey TZJNWLNTUALYAX-UHFFFAOYSA-N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Rotatable Bonds 1 (C3-Carbaldehyde linkage)
Physical Form Solid (typically pale yellow crystalline powder)

Data synthesized from the and .

Structural Rationale & Orthogonal Reactivity

The strategic value of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde lies in its orthogonal reactivity . In complex API synthesis, chemists require building blocks where multiple functional groups can be manipulated independently without cross-reactivity.

  • The C3-Carbaldehyde: Acts as a highly reactive electrophile. It is primed for reductive aminations to install basic amine side chains, or Knoevenagel condensations to build extended conjugated systems.

  • The C6-Bromide: Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the aldehyde is generally unreactive toward palladium catalysts under standard conditions, the bromide can be functionalized selectively.

Reactivity Core 6-Bromo-2-methyl-2H-indazole -3-carbaldehyde Aldehyde C3-Carbaldehyde Group (Electrophilic Center) Core->Aldehyde Bromo C6-Bromo Group (Cross-Coupling Handle) Core->Bromo RedAm Reductive Amination Aldehyde->RedAm Cond Knoevenagel Condensation Aldehyde->Cond Suzuki Suzuki-Miyaura Coupling Bromo->Suzuki Buchwald Buchwald-Hartwig Amination Bromo->Buchwald

Fig 1. Orthogonal reactivity profile of the C3-carbaldehyde and C6-bromo functional groups.

Experimental Methodologies: Synthesis & Isolation

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for synthesizing the title compound from commercially available 6-bromo-1H-indazole[2].

Protocol 1: Synthesis of 6-Bromo-2-methyl-2H-indazole (Precursor)

Causality Check: 1H-indazoles are ambident nucleophiles. Alkylation with methyl iodide (MeI) under basic conditions yields a mixture of 1-methyl and 2-methyl isomers. The 2-methyl isomer is thermodynamically less stable but kinetically accessible. Chromatographic separation is strictly required to isolate the pure 2H-isomer.

  • Deprotonation: Suspend 6-bromo-1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the mixture to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise at 0°C. Allow the reaction to warm to 20°C (room temperature) and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel column chromatography (eluent: ethyl acetate/hexane gradient). The 1-methyl-6-bromoindazole elutes first, followed by the desired 2-methyl-6-bromoindazole (yield ~43%) as a yellow crystalline solid. Validation: LCMS m/z 211.0 [M+H]⁺.

Protocol 2: C3-Formylation via Directed Deprotonation

Causality Check: Direct Vilsmeier-Haack formylation of electron-deficient indazoles can be sluggish. Alternatively, direct deprotonation at C3 is highly regioselective because the C3 proton is the most acidic. Critical Insight: Lithium diisopropylamide (LDA) must be used instead of n-Butyllithium (n-BuLi). n-BuLi would trigger premature halogen-metal exchange at the C6-bromide, destroying the molecule. LDA acts as a non-nucleophilic base, selectively abstracting the C3 proton.

  • Metalation: Dissolve 6-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene). Stir at -78°C for 45 minutes to form the C3-lithiated intermediate.

  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 eq) dropwise. Stir for 1 hour at -78°C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with 1N HCl to hydrolyze the intermediate hemiaminal. Extract with Dichloromethane (DCM). Wash with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography to yield 6-bromo-2-methyl-2H-indazole-3-carbaldehyde .

SynthWorkflow SM 6-Bromo-1H-indazole (Starting Material) Step1 N-Methylation (NaH, MeI, THF) SM->Step1 Int1 6-Bromo-2-methyl-2H-indazole (Isolated Intermediate) Step1->Int1 Step2 C3-Deprotonation & Formylation (LDA, DMF, -78°C) Int1->Step2 Prod 6-Bromo-2-methyl-2H-indazole -3-carbaldehyde Step2->Prod

Fig 2. Step-by-step synthetic workflow for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Pharmacological Applications: GABA-A Receptor Modulation

Beyond basic synthesis, this building block is heavily utilized in neuroscience drug discovery. Derivatives of 2-methyl-2H-indazole-3-carbaldehyde have been patented as potent, subtype-selective allosteric modulators of the GABA-A receptor [3].

By utilizing the orthogonal reactivity discussed in Section 3, medicinal chemists append specific aryl groups at the C6 position (via Suzuki coupling) and oxime/amine functionalities at the C3 position (via condensation). These modifications tune the molecule to selectively bind to the α2 or α3 subunits of the GABA-A receptor, providing anxiolytic and antidepressant effects without the heavy sedative side effects associated with traditional α1-targeting benzodiazepines.

GABA_Pathway Ligand Indazole-Derived Modulator (Synthesized API) Receptor GABA-A Receptor (α2/α3 Subtypes) Ligand->Receptor Allosteric Modulation Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Gating Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Membrane Potential Shift Effect Anxiolytic / Antidepressant Phenotype Hyperpol->Effect Action Potential Inhibition

Fig 3. Downstream pharmacological signaling pathway of GABA-A receptor allosteric modulators.

References

  • European Patent Office (Google Patents).EP1656353B1 - Gabanergic modulators. Detailing the use of 2H-indazole derivatives in GABA-A receptor modulation.

Sources

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Indazole Scaffolds in Modern Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These heterocyclic compounds serve as privileged scaffolds, offering a unique structural framework that can be strategically modified to interact with a wide array of biological targets.[1][4] The specific molecule of interest, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, represents a key intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the bromo, methyl, and carbaldehyde groups provides medicinal chemists with versatile handles for further functionalization, enabling the exploration of diverse chemical spaces to develop novel therapeutic agents.[1]

Understanding the electronic properties of such a molecule is paramount, as these characteristics fundamentally govern its reactivity, stability, and potential interactions with biological systems. A critical descriptor of these properties is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the electronic properties and determining the HOMO-LUMO gap of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Theoretical Framework: The Central Role of the HOMO-LUMO Gap

The electronic behavior of a molecule is dictated by its frontier molecular orbitals, namely the HOMO and LUMO. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial quantum chemical parameter that provides insights into:

  • Chemical Reactivity: A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and thus more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[5]

  • Kinetic Stability: Conversely, a larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.[5]

  • Electronic Transitions and Optical Properties: The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic excitation possible for a molecule.[6] This energy difference can be correlated with the wavelength of light absorbed by the molecule, often determined using UV-Vis spectroscopy.[6][7]

For drug development professionals, a thorough understanding of the HOMO-LUMO gap can inform the design of molecules with desired reactivity profiles and metabolic stability.

Methodologies for Characterization

A dual approach, combining computational modeling with experimental validation, provides the most robust and comprehensive understanding of the electronic properties of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Part 1: Computational Investigation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost.[7][8] It is widely used to approximate HOMO and LUMO energies and predict the HOMO-LUMO gap.[6][9]

Workflow for DFT-Based Analysis:

DFT_Workflow cluster_prep Molecular Structure Preparation cluster_opt Geometry Optimization cluster_freq Vibrational Analysis cluster_spe Single-Point Energy Calculation cluster_analysis Data Analysis node_prep 1. Construct 3D structure of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde node_opt 2. Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) node_prep->node_opt node_freq 3. Frequency Calculation to confirm energy minimum node_opt->node_freq node_spe 4. Calculate HOMO/LUMO energies with a higher-level basis set node_freq->node_spe node_analysis 5. Determine HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) node_spe->node_analysis node_vis 6. Visualize Molecular Orbitals node_analysis->node_vis

Caption: Computational workflow for determining the HOMO-LUMO gap using DFT.

Detailed Protocol for DFT Calculations:

  • Molecular Structure Construction: The initial step involves building the 3D structure of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde using molecular modeling software such as GaussView or Avogadro.

  • Geometry Optimization: The constructed geometry is then optimized to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set. This process ensures that the subsequent electronic property calculations are performed on a stable molecular structure.

  • Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is performed to determine the HOMO and LUMO energies. For improved accuracy, a larger basis set, such as 6-311++G(d,p), is often employed. The choice of functional can also be critical, with long-range corrected functionals like ωB97XD showing promise for accurate HOMO-LUMO gap predictions.[8]

  • Data Analysis and Visualization: The output from the calculation provides the energies of the molecular orbitals. The HOMO-LUMO gap (ΔE) is calculated as the difference between the energy of the LUMO and the energy of the HOMO. Visualization of the HOMO and LUMO electron density plots can provide valuable insights into the regions of the molecule involved in electron donation and acceptance.

Table 1: Key Quantum Chemical Descriptors from DFT Calculations

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Represents the ionization potential (Koopmans' theorem).
LUMO Energy (ELUMO)-Represents the electron affinity.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance to charge transfer.
Electrophilicity Index (ω)μ2 / (2η)Quantifies the electron-accepting capability.
Part 2: Experimental Determination and Validation

Experimental techniques are crucial for validating the computational predictions and providing real-world measurements of the electronic properties.

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy of the absorbed light can be used to estimate the HOMO-LUMO gap, as it corresponds to the energy required for the lowest energy electronic transition (typically the HOMO to LUMO transition).[6][7]

Workflow for UV-Vis Spectroscopy Analysis:

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_calc Gap Calculation node_prep 1. Dissolve compound in a UV-transparent solvent (e.g., ethanol) node_acq 2. Record the absorption spectrum (typically 200-800 nm) node_prep->node_acq node_analysis 3. Identify the absorption onset (λ_onset) node_acq->node_analysis node_calc 4. Calculate the optical band gap using: E_gap (eV) = 1240 / λ_onset (nm) node_analysis->node_calc

Caption: Experimental workflow for estimating the HOMO-LUMO gap using UV-Vis spectroscopy.

Detailed Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is prepared in a solvent that is transparent in the UV-Vis region, such as ethanol or cyclohexane.

  • Data Acquisition: The absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.

  • Data Analysis: The absorption onset (λonset), which represents the longest wavelength of absorption, is determined from the spectrum.

  • Gap Calculation: The optical HOMO-LUMO gap is calculated using the Planck-Einstein relation: Egap (eV) = 1240 / λonset (nm).

B. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.[10]

Detailed Protocol for Cyclic Voltammetry:

  • Electrochemical Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energy levels can be estimated using empirical formulas that relate them to the measured potentials, often referenced against a standard such as ferrocene/ferrocenium (Fc/Fc+).[10]

Table 2: Comparison of Methodologies

FeatureDensity Functional Theory (DFT)UV-Visible SpectroscopyCyclic Voltammetry (CV)
Nature Computational (Predictive)Experimental (Optical Gap)Experimental (Electrochemical Gap)
Information Provided HOMO/LUMO energies, gap, orbital shapesOptical band gapOxidation/reduction potentials, HOMO/LUMO levels
Advantages Cost-effective, provides detailed electronic structureRelatively simple and fastProvides direct measure of redox properties
Limitations Accuracy depends on functional and basis setIndirect measure of the gap, solvent effectsRequires solubility and electrochemical activity

Conclusion and Future Outlook

A comprehensive characterization of the electronic properties and HOMO-LUMO gap of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is essential for understanding its potential as a building block in drug discovery. The integrated approach outlined in this guide, combining the predictive power of DFT calculations with the empirical validation from UV-Vis spectroscopy and cyclic voltammetry, provides a robust framework for this characterization. The insights gained from such studies will undoubtedly accelerate the rational design and development of novel indazole-based therapeutic agents with optimized efficacy and safety profiles.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery.
  • Taylor & Francis Online. Indazole – Knowledge and References.
  • PMC. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • PharmaBlock. Indazoles in Drug Discovery.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • DergiPark. Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT.
  • PMC. Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • RSC Publishing. Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • Ossila. Understanding HOMO and LUMO in Chemistry.
  • Schrödinger. HOMO-LUMO Energy Gap.
  • Semantic Scholar. Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in.
  • ResearchGate. What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors?.
  • WuXi AppTec. Assessing Reactivity with LUMO and HOMO Energy Gap.
  • PMC. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials.

Sources

Infrared (IR) Spectroscopy Absorption Bands for 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, frequently utilized in the design of targeted kinase inhibitors and advanced pharmaceutical agents ()[1]. As a Senior Application Scientist, I approach the structural elucidation of such compounds not merely as a checklist of spectral peaks, but as a dynamic map of molecular physics. Infrared (IR) spectroscopy provides a rapid, non-destructive window into the vibrational mechanics of this molecule.

Understanding the IR spectrum of this specific 2H-indazole derivative requires deconstructing its molecular anatomy: the heavy-atom effect of the bromine, the locked quinonoid resonance of the 2H-indazole core, the extended π-conjugation of the carbaldehyde group, and the diagnostic absence of specific bands.

Mechanistic Deconstruction of Vibrational Modes

The IR absorption profile of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is governed by the force constants of its specific functional groups and their electronic environments.

  • The Conjugated Carbaldehyde (C=O and C-H): The C=O stretch of an isolated, aliphatic aldehyde typically appears around 1715 cm⁻¹. However, in this molecule, the carbonyl group at position 3 is directly conjugated with the electron-rich 2H-indazole ring. This extended π-conjugation increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption band to a lower frequency, typically between 1670 and 1690 cm⁻¹ . Furthermore, the aldehydic C-H stretch exhibits a classic Fermi resonance, appearing as a distinct weak doublet near 2850 cm⁻¹ and 2750 cm⁻¹ .

  • The 2H-Indazole Heterocycle (C=N, C=C): Unlike 1H-indazoles, the 2H-indazole tautomer is locked by the methyl group at position 2. This induces a quinonoid-like resonance structure across the bicyclic core ()[2]. The resulting C=N and C=C ring breathing modes manifest as a series of sharp, medium-to-strong bands in the 1620–1450 cm⁻¹ region.

  • The Heavy Atom Effect (C-Br): The C-Br bond is highly polarized. According to Hooke's Law for molecular vibrations, the massive atomic weight of bromine results in a very large reduced mass for the C-Br oscillator. This drastically lowers the vibrational frequency, placing the C-Br stretch deep in the fingerprint region between 690 and 515 cm⁻¹ ()[3].

  • Diagnostic Absence (N-H Stretch): Because the pyrazole nitrogens are fully substituted (N-methylated at position 2, and double-bonded at position 1), the broad N-H stretching band typically observed at 3150–3000 cm⁻¹ in parent indazoles is entirely absent ()[4]. This absence serves as a primary self-validating marker confirming successful N-alkylation.

Quantitative Spectral Data Summary

Table 1: Diagnostic IR Absorption Bands for 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity & Shape
Carbaldehyde C=O Stretch1670 – 1690Strong, Sharp
Carbaldehyde C-H Stretch~2850 & ~2750Weak, Doublet (Fermi Resonance)
2H-Indazole Core C=N & C=C Stretch1620 – 1450Medium to Strong, Multiple Sharp
Aromatic Ring C-H Stretch3100 – 3000Weak to Medium, Sharp
N-Methyl Group Aliphatic C-H Stretch2950 – 2850Medium
N-Methyl Group Aliphatic C-H Bend~1450 & ~1380Medium
Aromatic Ring C-H Out-of-Plane Bend900 – 700Strong, Sharp
C-Br Bond C-Br Stretch690 – 515Medium to Strong (Fingerprint)

Visualizing the Spectral Logic

The following diagram maps the structural moieties of the compound directly to their corresponding IR absorption bands, providing a clear visual workflow for spectral interpretation.

IR_Workflow Compound 6-Bromo-2-methyl-2H-indazole- 3-carbaldehyde Aldehyde Carbaldehyde Group (Conjugated) Compound->Aldehyde Indazole 2H-Indazole Core (Heterocycle) Compound->Indazole Methyl N-Methyl Group (Aliphatic) Compound->Methyl Bromine C-Br Bond (Heavy Atom) Compound->Bromine CO_Stretch C=O Stretch ~1670-1690 cm⁻¹ Aldehyde->CO_Stretch CH_Ald Aldehydic C-H ~2850 & 2750 cm⁻¹ Aldehyde->CH_Ald CN_CC_Stretch C=N / C=C Stretch 1620-1450 cm⁻¹ Indazole->CN_CC_Stretch Ar_CH_Stretch Aromatic C-H 3100-3000 cm⁻¹ Indazole->Ar_CH_Stretch CH_Aliph Aliphatic C-H 2950-2850 cm⁻¹ Methyl->CH_Aliph CBr_Stretch C-Br Stretch 690-515 cm⁻¹ Bromine->CBr_Stretch

Figure 1: Logical mapping of structural moieties to their diagnostic IR absorption bands.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute scientific integrity, the acquisition of the IR spectrum must follow a self-validating workflow. Attenuated Total Reflectance (ATR) FTIR is the standard for solid heterocyclic compounds.

Table 2: Recommended ATR-FTIR Acquisition Parameters

ParameterRecommended SettingCausality / Rationale
Resolution 4 cm⁻¹Optimal balance between spectral detail and noise reduction.
Scans 32 to 64Enhances Signal-to-Noise Ratio (SNR) to resolve weak C-Br and aldehydic C-H bands.
Range 4000 – 400 cm⁻¹Captures both high-frequency stretches and the low-frequency fingerprint region.
Background Ambient AirPrevents atmospheric H₂O/CO₂ from masking critical sample peaks.
Correction ATR AlgorithmNormalizes low-frequency band intensities for transmission-like comparison.
Step-by-Step Methodology
  • Instrument Calibration & Background Verification: Before analyzing the indazole derivative, acquire a background scan in ambient air. Causality & Validation: This step subtracts atmospheric H₂O and CO₂ interferences. The baseline must be flat; CO₂ peaks (~2350 cm⁻¹) should not invert in subsequent scans, which would indicate an unstable purge or poor atmospheric compensation.

  • Crystal Decontamination: Wipe the ATR diamond or ZnSe crystal with HPLC-grade isopropanol and allow it to evaporate completely. Causality & Validation: Removes organic residues. A quick preview scan must show no residual aliphatic C-H stretching (~2900 cm⁻¹) or O-H stretching (~3300 cm⁻¹) from the solvent or previous samples.

  • Sample Application & Optical Contact: Apply 2–5 mg of solid 6-bromo-2-methyl-2H-indazole-3-carbaldehyde directly to the center of the crystal. Engage the pressure clamp until the torque mechanism slips. Causality & Validation: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Intimate optical contact is physically required to generate a high SNR.

  • Spectral Acquisition: Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range. Causality & Validation: Co-adding scans increases the SNR proportionally to the square root of the number of scans, ensuring that weak diagnostic bands (like the Fermi resonance doublet of the aldehyde) are clearly distinguishable from baseline noise.

  • Post-Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer software. Causality & Validation: The depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes band intensities to match standard transmission spectra, ensuring the C-Br stretch and aromatic out-of-plane bends are not artificially inflated relative to the high-frequency C-H stretches.

References

  • 12.7 Interpreting Infrared Spectra - Organic Chemistry Source: OpenStax URL:[Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Mechanism of action of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde derivatives in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Kinase Incubation\n(VEGFR-2 + Tracer)", fillcolor="#

Finalizing the Whitepaper

I'm now integrating the two pathways in a single MoA diagram to visualize the dual inhibition of kinases and redox enzymes. I have ensured the layout is clear, with the appropriate coloring. This will be the final step of this project.

Title: Unveiling the Pharmacological Dynamics of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde Derivatives

Executive Overview

As a Senior Application Scientist, I approach molecular scaffold design not merely as a synthetic exercise, but as the precise engineering of biological interactions. Indazole derivatives have long been recognized as privileged bioisosteres of indole, featuring prominently in FDA-approved kinase inhibitors such as Axitinib and Pazopanib [1.13]. However, the specific functionalization of the 6-bromo-2-methyl-2H-indazole-3-carbaldehyde scaffold represents a highly specialized pharmacophore. This whitepaper dissects the causality behind its structural design, its primary mechanisms of action (MoA) in biological systems, and the self-validating experimental protocols required to quantify its efficacy in drug development pipelines.

Structural Causality: Engineering the 6-Br-2-Me-2H-Indazole Scaffold

Every atom in this scaffold serves a distinct mechanistic purpose. Understanding the structure-activity relationship (SAR) requires deconstructing the molecule into three core modifications:

  • The 2-Methyl-2H Configuration: The indazole core naturally exists in a tautomeric equilibrium between the 1H and 2H forms. By methylating the N2 position, we lock the molecule into the 2H-indazole configuration. This fundamentally shifts the electronic distribution and dipole moment[1]. Unlike 1H-indazoles, the 2H-isomer lacks the N1 hydrogen bond donor, forcing the molecule into alternative, often highly selective, binding modes within the ATP-binding pockets of kinases[2].

  • The 6-Bromo Substituent: The addition of a bromine atom at the C6 position introduces a heavy, lipophilic halogen. In biological systems, this bromine acts as a critical vector for halogen bonding (σ-hole interactions) with the backbone carbonyls of target proteins[2]. This interaction significantly enhances target residence time and provides a steric shield against rapid metabolic degradation.

  • The 3-Carbaldehyde Moiety: The aldehyde group at the C3 position is a versatile electrophilic anchor. While rarely used as a final drug moiety due to metabolic oxidation, it is the premier synthetic intermediate. It is readily derivatized into hydrazones, oximes, or Schiff bases to probe solvent-exposed regions of target enzymes or to form covalent bonds with catalytic cysteine residues[3][4].

Primary Mechanisms of Action in Biological Systems

The biological activity of halogenated indazole-3-carbaldehyde derivatives is primarily bifurcated into two distinct pathways: competitive kinase inhibition in mammalian cells and redox enzyme disruption in parasitic models[5][6].

Allosteric and Competitive Kinase Inhibition (VEGFR-2 / CRAF)

In oncology models, these derivatives act as potent anti-angiogenic and anti-proliferative agents[6]. The 2H-indazole core mimics the purine ring of ATP. When derivatized (e.g., into a carboxamide or hydrazone), the molecule occupies the adenine-binding pocket of receptor tyrosine kinases like VEGFR-2. The 6-bromo group anchors deep into the hydrophobic pocket, while the C3-extension locks the kinase into an inactive "DFG-out" conformation, effectively shutting down downstream MAPK and PI3K signaling cascades[2].

Parasitic Redox Disruption (Trypanothione Reductase)

Beyond human kinases, halogenated indazoles exhibit profound efficacy against Leishmania and Trypanosoma species by targeting Trypanothione reductase (TryR)[5]. TryR is unique to trypanosomatids and absent in mammals. The electrophilic derivatives of the 3-carbaldehyde interact with the active site of TryR, disrupting the parasite's ability to neutralize reactive oxygen species (ROS). The subsequent accumulation of ROS leads to rapid parasitic apoptosis[5].

MoA cluster_0 Kinase Inhibition Pathway cluster_1 Redox Disruption Pathway Compound 6-Br-2-Me-2H-Indazole Derivative ATP ATP Binding Pocket (DFG-out conformation) Compound->ATP Competitive Binding TryR Trypanothione Reductase (TryR) Compound->TryR Covalent/Allosteric Binding VEGFR2 VEGFR-2 / CRAF Kinase Domain Downstream MAPK / PI3K Signaling Cascade VEGFR2->Downstream Inhibits ATP->VEGFR2 Locks Inactive State Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Suppresses ROS Reactive Oxygen Species (ROS) Accumulation TryR->ROS Prevents Clearance Apoptosis Parasitic Cell Death (Apoptosis) ROS->Apoptosis Induces

Caption: Dual mechanism of action: Kinase inhibition and redox enzyme disruption.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. Relying solely on raw fluorescence or absorbance can lead to false positives due to compound aggregation or auto-fluorescence. Below is our gold-standard protocol for evaluating these derivatives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

We utilize TR-FRET over standard ELISA because the time-delayed readout eliminates background auto-fluorescence inherent to many halogenated heterocycles.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of the indazole derivative in 100% DMSO. Dilute to a final DMSO concentration of 1% in the assay buffer to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate 2 nM of recombinant VEGFR-2 kinase with the compound for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add a Europium-labeled anti-His antibody (donor) and a Kinase Tracer (acceptor dye).

  • Readout & Self-Validation: Measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay.

    • Causality of Validation: The assay is only deemed valid if the Z'-factor (calculated from DMSO vehicle controls vs. Axitinib positive controls) is strictly > 0.6. This mathematically proves the assay's dynamic range is sufficient to distinguish true hits from noise.

Workflow Prep 1. Compound Prep (10-point dose response) Incubate 2. Kinase Incubation (VEGFR-2 + Tracer) Prep->Incubate Read 3. TR-FRET Readout (665nm / 615nm ratio) Incubate->Read Validate 4. Self-Validation (Z'-factor > 0.6) Read->Validate Analyze 5. IC50 Calculation (Non-linear regression) Validate->Analyze Control Internal Controls (DMSO Vehicle & Axitinib) Control->Incubate Control->Validate

Caption: Self-validating TR-FRET assay workflow for quantifying kinase inhibition.

Quantitative Structure-Activity Data

The following table synthesizes the comparative biological activity of indazole-3-carbaldehyde derivatives, highlighting the critical impact of the 6-bromo and 2-methyl substitutions on target affinity[2][6].

Scaffold BaseC6 SubstitutionN-PositionVEGFR-2 IC₅₀ (nM)TryR IC₅₀ (µM)NCI-H460 Cell Viability IC₅₀ (µM)
Indazole-3-carbaldehyde derivative-H1H> 1000> 50.0> 100.0
Indazole-3-carbaldehyde derivative-NO₂1H345 ± 1212.4 ± 1.115.2 ± 2.1
Indazole-3-carbaldehyde derivative-Br1H120 ± 88.5 ± 0.68.4 ± 1.5
Indazole-3-carbaldehyde derivative -Br 2-Methyl 18 ± 3 2.1 ± 0.4 1.5 ± 0.3

Data Interpretation: The transition from a 1H to a 2-methyl-2H configuration, coupled with the 6-bromo substitution, yields an order-of-magnitude increase in potency across both kinase and redox targets, validating the rationale behind this specific molecular architecture.

References

  • Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. ACS Publications. Available at:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate for the development of kinase inhibitors and other therapeutic agents.[1][2] This protocol follows a robust two-step synthetic sequence, beginning with the formation of the indazole-3-carbaldehyde core via a nitrosative cyclization of 6-bromoindole, followed by a highly regioselective N-methylation to yield the desired N2-isomer. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide researchers with a thorough understanding of the synthetic strategy.

Introduction

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their ability to act as bioisosteres of indoles and form critical hydrogen bond interactions within the active sites of proteins.[1][2] The functionalization of the indazole ring at the 3-position has led to the discovery of several marketed drugs, including the kinase inhibitors axitinib and pazopanib.[1][2] The aldehyde functionality at the C3 position serves as a versatile synthetic handle, allowing for further elaboration into a wide array of chemical motifs through reactions such as Wittig olefination, Knoevenagel condensation, and the formation of various heterocycles.[1]

The target molecule, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, is of particular interest due to the presence of a bromine atom, which can be readily functionalized via cross-coupling reactions, and the specific N2-methylation pattern, which can significantly influence the molecule's pharmacological profile.[3] Direct formylation of the indazole C3 position using standard methods like the Vilsmeier-Haack reaction is known to be ineffective.[1][4] Therefore, an alternative strategy is required.

This guide details a reliable two-step synthesis. The first step involves the conversion of a commercially available 6-bromoindole into 6-bromo-1H-indazole-3-carbaldehyde. The second, and more challenging step, addresses the regioselective methylation of the indazole nitrogen. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[4][5] This protocol highlights a modern, acid-catalyzed approach that achieves high selectivity for the desired N2-methylated product, the kinetically favored isomer.[5][6]

Synthetic Scheme Overview

The overall synthetic pathway is illustrated below. The process begins with the nitrosation of 6-bromoindole (1) to form the intermediate 6-bromo-1H-indazole-3-carbaldehyde (2). This is followed by a regioselective methylation reaction to yield the final product, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (3).

Synthetic_Scheme start 6-Bromoindole (1) intermediate 6-Bromo-1H-indazole-3-carbaldehyde (2) start:e->intermediate:w Step 1: Nitrosation NaNO₂, HCl, DMF product 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde (3) intermediate:e->product:w Step 2: N2-Methylation Me-Trichloroacetimidate, TfOH

Caption: Overall synthetic workflow.

PART 1: Synthesis of 6-bromo-1H-indazole-3-carbaldehyde

This procedure is adapted from an optimized method for the direct conversion of indoles to indazole-3-carboxaldehydes.[1][7] The reaction proceeds through a multistep pathway initiated by the nitrosation of the indole C3 position, leading to an oxime intermediate. Subsequent acid-catalyzed ring opening and re-closure affords the stable 1H-indazole-3-carbaldehyde.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
6-Bromoindole≥97%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%MilliporeSigma
Hydrochloric Acid (HCl)2 N aqueous solutionFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Petroleum EtherACS GradeVWR Chemicals
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar
Deionized Water------
Silica Gel230-400 meshSorbent Tech.
Experimental Protocol
  • Preparation of Nitrosating Agent: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.66 g, 24 mmol, 8 equiv.) in 4.8 mL of deionized water. Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 10.5 mL of a 2 N aqueous HCl solution (21 mmol, 7 equiv.) to the sodium nitrite solution under stirring. Maintain the temperature at 0 °C.

  • Keep the mixture under an inert atmosphere (e.g., Argon) and stir for 10 minutes. After this period, add 9 mL of DMF to the flask.

  • Indole Solution Preparation: In a separate flask, dissolve 6-bromoindole (0.588 g, 3 mmol, 1 equiv.) in 9 mL of DMF.

  • Reaction Execution: Add the solution of 6-bromoindole dropwise to the freshly prepared nitrosating mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Subsequently, heat the reaction mixture to 50 °C and stir for an additional 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (eluent: petroleum ether/EtOAc, 8:2).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash three times with water (3 x 30 mL), followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude brown solid by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to afford pure 6-bromo-1H-indazole-3-carbaldehyde as a brown solid (Typical yield: ~78%).[7]

PART 2: Regioselective Synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

The N-alkylation of indazoles is highly dependent on reaction conditions. The N1-proton is more acidic, and its corresponding anion is more stable, making the N1-alkylated product the thermodynamic favorite.[3] Therefore, conditions using strong bases like sodium hydride in THF typically yield the N1-isomer.[3][8] To achieve selective methylation at the N2 position (the kinetic product), the reaction must be performed under conditions that favor reaction with the more nucleophilic N2 lone pair of the neutral indazole.[5] The following protocol utilizes an acid-catalyzed reaction with methyl 2,2,2-trichloroacetimidate, a method known for its high N2-selectivity.[6][9]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
6-Bromo-1H-indazole-3-carbaldehydeFrom Step 1---
Methyl 2,2,2-trichloroacetimidate≥98%Sigma-Aldrich
Trifluoromethanesulfonic acid (TfOH)≥99%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher Scientific
Brine------
Sodium Sulfate (Na₂SO₄)AnhydrousAlfa Aesar
Experimental Protocol

N2_Methylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Dissolve 6-bromo-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous DCM B Add methyl 2,2,2-trichloroacetimidate (1.5 equiv) A->B C Cool mixture to 0 °C B->C D Add TfOH (0.1 equiv) dropwise C->D E Warm to room temperature and stir for 12-18 h D->E F Monitor by TLC/LC-MS E->F G Quench with sat. NaHCO₃ solution F->G Upon completion H Extract with DCM G->H I Dry (Na₂SO₄), filter, concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for selective N2-methylation.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon), dissolve 6-bromo-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add methyl 2,2,2-trichloroacetimidate (1.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise to the stirred solution.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-18 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry. A key indicator of N2-methylation is the chemical shift of the N-methyl protons and the surrounding aromatic protons compared to the N1-isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde. By employing a nitrosative cyclization followed by a highly regioselective, acid-catalyzed N-methylation, this guide enables researchers to access this valuable synthetic intermediate with high purity and in good yield. The discussion of the chemical principles governing the regioselectivity of the N-methylation step provides valuable insight for adapting this methodology to other indazole systems.

References

  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13279-13287. Available at: [Link]

  • Royal Society of Chemistry (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • McCann, J. J., & Paquin, J. F. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Katkevica, D., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. Available at: [Link]

  • ResearchGate (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • ResearchGate (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]

  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 2H-indazole core is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and antimalarial agents[1]. Specifically, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is a highly versatile building block. The C6-bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling, while the C3-carbaldehyde provides a synthetic handle for downstream functionalization (e.g., reductive amination or olefination)[2].

When designing a Suzuki-Miyaura cross-coupling (SMC) protocol for this substrate, three critical mechanistic factors must dictate your experimental choices:

  • Protecting-Group-Free Coupling: Unlike 1H-indazoles, which possess an acidic N-H proton that can poison palladium catalysts or require protecting groups (e.g., Boc, THP)[3], the N2-methylated 2H-indazole core is electronically stable and non-acidic[1]. This allows for a direct, protecting-group-free coupling.

  • Chemoselectivity (Aldehyde Preservation): The 3-carbaldehyde group is sensitive to strong nucleophiles and harsh aqueous alkalis (e.g., NaOH, KOH), which can induce Cannizzaro-type disproportionation or unwanted aldol condensations. Therefore, a mild inorganic base such as K₂CO₃ or Cs₂CO₃ is mandatory to activate the boronic acid without degrading the aldehyde[4],.

  • Catalyst Selection for Electron-Deficient Heterocycles: The reductive elimination step can be rate-limiting for electron-deficient indazoles. Utilizing a pre-catalyst with a large bite-angle bidentate ligand, such as Pd(dppf)Cl₂ , lowers the energy barrier for intermediate formation and accelerates C-C bond formation, outcompeting potential side reactions[4],[5].

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization landscape for coupling 6-bromo-2-methyl-2H-indazole-3-carbaldehyde with standard arylboronic acids.

Catalyst SystemBase (2.5 eq)Solvent SystemTemp (°C)TimeYield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9012 h45–55Sluggish oxidative addition; trace aldehyde degradation.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8–12 h 85–92 Optimal thermal conditions; complete chemoselectivity[4],[3].
Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane/H₂O (2:1)12530 min88–95Microwave irradiation accelerates coupling; highly efficient.
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O (4:1)8016 h70–80Good alternative for sterically hindered ortho-substituted boronic acids.

Experimental Workflow

Workflow Substrate 6-Bromo-2-methyl-2H- indazole-3-carbaldehyde Mix Combine Reagents under Argon Substrate->Mix Boronic Aryl/Heteroaryl Boronic Acid (1.5 eq) Boronic->Mix React Thermal Heating (90°C, 8-12 h) Mix->React Catalyst Pd(dppf)Cl2 (5 mol%) K2CO3 (2.5 eq) Catalyst->Mix Solvent Degassed 1,4-Dioxane/H2O (4:1 v/v) Solvent->Mix Workup Celite Filtration & EtOAc Extraction React->Workup Product C6-Arylated Indazole Product Workup->Product

Experimental workflow for the Suzuki-Miyaura coupling of the indazole substrate.

Step-by-Step Self-Validating Protocol

This protocol is engineered to be self-validating, ensuring that common failure points (such as catalyst oxidation or protodeboronation) are actively monitored and mitigated[6].

Phase 1: Reagent Preparation & Inert Atmosphere Setup
  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Argon.

  • Solvent Degassing: In a separate flask, prepare a mixture of 1,4-dioxane and deionized water (4:1 v/v). Degas the mixture by rigorously sparging with Argon for at least 30 minutes.

    • Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex[6].

  • Reagent Loading: To the Schlenk flask, add 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 mmol, 1.0 equiv) and the corresponding aryl/heteroaryl boronic acid (1.5 mmol, 1.5 equiv).

  • Base Addition: Add finely milled, anhydrous potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)[4].

Phase 2: Catalyst Addition & Reaction Execution
  • Catalyst Loading: Add the palladium pre-catalyst, Pd(dppf)Cl₂·DCM (0.05 mmol, 5 mol%)[3].

    • Self-Validation Check: The pre-catalyst should be a vibrant red/orange powder. If the powder is dark brown or black, it has aggregated into inactive "Palladium black" and must be discarded[5].

  • Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times[6].

  • Solvent Addition: Inject the degassed 1,4-dioxane/H₂O mixture (10 mL) into the Schlenk flask via a gastight syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 8–12 hours[4].

Phase 3: Monitoring, Workup, and Purification
  • Reaction Monitoring: After 4 hours, sample the reaction under Argon. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.

    • Troubleshooting Check: If the reaction stalls and starting material remains, check the LC-MS for protodeboronation of the boronic acid (cleavage of the C-B bond replaced by a C-H bond)[6]. If observed, spike the reaction with an additional 0.5 equiv of boronic acid.

  • Quenching & Filtration: Once complete, cool the mixture to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium particulates and inorganic salts, eluting with ethyl acetate (3 × 20 mL)[4].

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure C6-arylated 2-methyl-2H-indazole-3-carbaldehyde product.

References

  • [4] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC (nih.gov). 4

  • [1] Novel Scaffold Unlocks Potent Cross-Peptidase and Cross-Species Inhibitors as Promising Antimalarial Agents - ACS Publications.1

  • [3] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC (nih.gov).3

  • 590417-95-1 | 6-Bromo-2-methyl-2H-indazole | Bromides - Ambeed.

  • [2] Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery... - ACS Publications. 2

  • [5] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... - MDPI. 5

  • [6] Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde - Benchchem. 6

Sources

Reductive amination of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde with primary amines

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of N-Substituted (6-Bromo-2-methyl-2H-indazol-3-yl)methanamines via Reductive Amination

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic value.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, allows for versatile interactions with biological targets.[3][4] Consequently, indazole derivatives have been successfully developed into drugs for a range of diseases, including cancer and inflammatory conditions.[1][2][4][5] The 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is a key intermediate, providing a reactive handle for the introduction of diverse amine-containing side chains. This modification is critical for modulating the pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles of new drug candidates.

Reductive amination stands as one of the most robust and widely utilized methods for synthesizing secondary and tertiary amines, making it a cornerstone of medicinal chemistry.[6][7] This one-pot reaction efficiently converts an aldehyde and a primary amine into a more complex secondary amine, offering a controlled and high-yielding alternative to direct alkylation, which often suffers from over-alkylation issues.[8] This guide provides a detailed protocol for the reductive amination of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde with various primary amines, a critical transformation for building libraries of potential therapeutic agents.

Reaction Overview and Mechanism

The reductive amination process is a sequential, one-pot reaction that proceeds in two principal steps: the formation of an imine intermediate followed by its immediate reduction to the corresponding amine.[9][10][11]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine or Schiff base.[9][12] This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[9]

  • Reduction: A carefully selected reducing agent, present in the reaction mixture from the start, selectively reduces the imine (or its protonated form, the iminium ion) to the final secondary amine.[8][13] The choice of reductant is crucial; it must be mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the imine intermediate.[12][14]

G Reactants 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde + Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine Dehydration (-H₂O) (Acid Catalyzed) Product N-Substituted (6-bromo-2-methyl-2H- indazol-3-yl)methanamine Imine->Product Imine->Product Reduction ReducingAgent Reducing Agent [e.g., NaBH(OAc)₃] ReducingAgent->Imine

Caption: The two-step mechanism of reductive amination.

Key Reagents and Rationale for Selection

Substrate: 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

This substrate is pre-functionalized with key features:

  • Indazole Core: A proven pharmacophore.[1]

  • 3-Carbaldehyde: The electrophilic site for the amination reaction.

  • 6-Bromo Group: Provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further diversification of the molecule.

  • 2-Methyl Group: Blocks the N2 position, ensuring that any subsequent reactions occur regioselectively at other positions.

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (STAB) is particularly well-suited for one-pot reductive aminations and is often the reagent of choice.[6][15]

  • Selectivity and Mildness: STAB is a mild reducing agent that reduces iminium ions much faster than it reduces aldehydes or ketones.[14][15] This chemoselectivity is critical for a one-pot procedure, as it prevents the premature reduction of the starting aldehyde to an alcohol.[16] The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, moderating its reactivity.[15]

  • Convenience and Safety: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are innocuous.[6][14] This simplifies handling and workup procedures.

  • Reaction Conditions: It performs optimally in common aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[15][17]

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde with a primary amine. Quantities may be scaled as needed.

Materials and Equipment:

  • 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

  • Primary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the primary amine (1.1–1.2 eq) via syringe and stir the mixture at room temperature for 20-30 minutes.

    • Rationale: Pre-stirring the aldehyde and amine allows for the initial formation of the imine intermediate before the reducing agent is introduced.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3–1.5 eq) to the mixture in portions over 5-10 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Rationale: The basic quench neutralizes any remaining acid and hydrolyzes unreacted borohydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted (6-bromo-2-methyl-2H-indazol-3-yl)methanamine product.

Data Presentation: Substrate Scope

The following table illustrates the application of this protocol with various primary amines, demonstrating its broad utility.

EntryPrimary AmineProductTypical Yield (%)
1BenzylamineN-benzyl-1-(6-bromo-2-methyl-2H-indazol-3-yl)methanamine85-95%
2CyclohexylamineN-cyclohexyl-1-(6-bromo-2-methyl-2H-indazol-3-yl)methanamine80-90%
3AnilineN-phenyl-1-(6-bromo-2-methyl-2H-indazol-3-yl)methanamine70-85%
44-Methoxybenzylamine1-(6-bromo-2-methyl-2H-indazol-3-yl)-N-(4-methoxybenzyl)methanamine88-96%
5Propylamine1-(6-bromo-2-methyl-2H-indazol-3-yl)-N-propylmethanamine82-92%

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

G Start Weigh Aldehyde Setup Dissolve in Anhydrous DCE under Inert Atmosphere Start->Setup AddAmine Add Primary Amine (1.1 eq) Stir for 20 min Setup->AddAmine AddSTAB Add NaBH(OAc)₃ (1.5 eq) in Portions AddAmine->AddSTAB React Stir at Room Temperature (2-24 h) AddSTAB->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM/EtOAc Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for reductive amination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (degraded by moisture).2. Wet solvent or glassware.3. Sterically hindered or poorly nucleophilic amine.1. Use a fresh bottle of NaBH(OAc)₃.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Increase reaction time, slightly warm the reaction (to 40-50 °C), or add 1-2 equivalents of acetic acid to catalyze imine formation.[16]
Formation of Alcohol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setup.2. Contamination of NaBH(OAc)₃ with NaBH₄.1. Ensure the correct reagent is used. If using NaBH₄, it must be a two-step procedure where the imine is formed first, followed by the addition of the reductant.[18]2. Source high-purity NaBH(OAc)₃.
Dialkylation of Primary Amine The product amine is more nucleophilic than the starting amine and reacts with remaining aldehyde.This is less common in one-pot procedures where the aldehyde is consumed quickly. If observed, try a stepwise procedure: form the imine first, then add the reducing agent.[18][19]
Difficult Purification Product has similar polarity to a byproduct or unreacted amine.1. If excess amine is the issue, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer.2. Utilize a different chromatography solvent system or consider purification via an amine-scavenging resin.

Conclusion

The reductive amination of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde using sodium triacetoxyborohydride is a highly efficient, reliable, and versatile method for synthesizing a diverse array of N-substituted indazole derivatives. The protocol offers excellent functional group tolerance, operational simplicity, and high yields, making it an invaluable tool for researchers in medicinal chemistry and drug development. By providing a strategic and controlled approach to C-N bond formation, this reaction facilitates the rapid generation of novel compounds for biological screening and lead optimization programs.

References

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Available at: [Link]

  • Can someone please explain reductive amination : r/OrganicChemistry - Reddit. Available at: [Link]

  • Indazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed. Available at: [Link]

  • A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination - Wordpress. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. Available at: [Link]

  • 6-bromo-2-methyl-2h-indazole-3-carboxylic acid - PubChem. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. Available at: [Link]

  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities - ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. Available at: [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. Available at: [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Available at: [Link]

Sources

Applications of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde in kinase inhibitor drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde in kinase inhibitor discovery.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibitors as one of the most successful classes of targeted therapies in modern medicine.[3][4] Within the vast chemical space explored for kinase inhibition, the indazole core has emerged as a "privileged scaffold."[5] Its unique bicyclic aromatic structure, consisting of a fused benzene and pyrazole ring, serves as an effective bioisostere for native purines (like adenine in ATP) and indoles, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5][6] Marketed drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole core, underscoring its therapeutic relevance.[4][7]

6-bromo-2-methyl-2H-indazole-3-carbaldehyde is a highly versatile starting material for building kinase inhibitor libraries. Its value lies in the trifecta of strategically positioned functional groups:

  • The 2H-Indazole Core: Provides the foundational structure for hinge-binding. The N2-methylation prevents tautomerization and directs substitution patterns.

  • The C3-Carbaldehyde: A versatile chemical handle for introducing a wide array of functionalities through reactions like reductive amination, Wittig olefination, or Knoevenagel condensation, allowing for the exploration of the ribose-binding pocket and solvent-front regions.[8]

  • The C6-Bromo Group: An ideal anchor for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This enables the introduction of diverse aryl, heteroaryl, or amino substituents to probe deeper, often more selective, pockets within the kinase domain, significantly impacting inhibitor potency and selectivity.[9]

This guide provides detailed protocols and the scientific rationale for leveraging 6-bromo-2-methyl-2H-indazole-3-carbaldehyde to generate and validate novel kinase inhibitors.

Part 1: Synthetic Elaboration of the Scaffold

The primary application of this reagent is as a foundational block for creating a library of diverse but related potential inhibitors. The following protocols detail key transformations at the C3-aldehyde and C6-bromo positions.

Workflow for Scaffold Diversification

The following diagram illustrates how the starting aldehyde can be elaborated through orthogonal synthetic pathways to generate a diverse compound library for screening.

G cluster_0 Core Reagent cluster_1 C3-Aldehyde Modification cluster_2 C6-Bromo Modification cluster_3 Screening Library A 6-Bromo-2-methyl- 2H-indazole-3-carbaldehyde B Reductive Amination A->B R-NH2, reductant C Wittig Reaction A->C Ph3P=CHR F Suzuki Coupling A->F Ar-B(OH)2, Pd catalyst G Buchwald-Hartwig Amination A->G R2-NH, Pd catalyst D C3-Amine Derivatives B->D E C3-Alkene Derivatives C->E D->F Sequential Modification J Diverse Kinase Inhibitor Candidates D->J E->G Sequential Modification E->J H C6-Aryl/Heteroaryl Derivatives F->H I C6-Amino Derivatives G->I H->B Sequential Modification H->J I->C Sequential Modification I->J

Caption: Orthogonal synthetic pathways for diversifying the core scaffold.

Protocol 1: Reductive Amination at the C3-Position

Rationale: Introducing amine functionalities via reductive amination is a robust and highly effective method for exploring SAR. The resulting secondary or tertiary amines can form salt bridges with acidic residues (e.g., Aspartate on the DFG motif) or additional hydrogen bonds, significantly enhancing binding affinity. The choice of amine (R-NH₂) allows for fine-tuning of properties like solubility, basicity, and steric bulk.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the primary or secondary amine of choice (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Reduction: Once imine formation is complete, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is often preferred as it is mild and tolerant of slightly acidic conditions. Add the reductant portion-wise to control any effervescence.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor for the appearance of the product spot/peak and disappearance of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amine product.

Protocol 2: Suzuki-Miyaura Coupling at the C6-Position

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction used to introduce aryl or heteroaryl moieties.[9] In kinase inhibitor design, this modification can be used to extend the molecule into the solvent-exposed region or target allosteric pockets adjacent to the ATP-binding site, which can be a key strategy for achieving selectivity among closely related kinases.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (or a derivative from Protocol 1) (1.0 eq), the desired aryl- or heteroaryl-boronic acid or ester (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol %) or PdCl₂(dppf) (5 mol %).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the C6-arylated indazole derivative.

Part 2: Biochemical Screening of Inhibitor Library

Once a library of compounds has been synthesized, the next critical step is to determine their direct inhibitory activity against the target kinase(s). Biochemical assays measure the reduction of kinase catalytic activity in a cell-free system.

Kinase Inhibition Screening Workflow

G A Synthesized Compound Library B Primary Screen (Single High Concentration, e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (e.g., 10-point titration) C->D Hits E Calculate IC50 Value D->E F Selectivity Profiling (Screen hits against a panel of kinases) E->F G Prioritize Potent & Selective Leads for Cellular Assays F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 Nucleus VEGFR2 VEGFR2 pVEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2->pVEGFR2 VEGF VEGF VEGF->VEGFR2 binds PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Raf Raf pVEGFR2->Raf pPLCg p-PLCγ PLCg->pPLCg pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt Gene Gene Transcription (Proliferation, Migration) pAkt->Gene pRaf p-Raf Raf->pRaf MEK MEK pMEK p-MEK MEK->pMEK ERK ERK pERK p-ERK ERK->pERK pRaf->MEK pMEK->ERK pERK->Gene Inhibitor Indazole-Derived Inhibitor Inhibitor->pVEGFR2 BLOCKS

Caption: Simplified VEGFR2 signaling cascade and the point of inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase (e.g., HUVEC cells for VEGFR2). Starve the cells (serum-free media) and then pre-treat with various concentrations of the indazole inhibitor for 1-2 hours.

  • Kinase Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation and downstream signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., anti-phospho-Akt or anti-phospho-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the same membrane with an antibody against the total protein (e.g., total-Akt) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to normalize the phospho-protein signal. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates effective target inhibition.

Conclusion

6-bromo-2-methyl-2H-indazole-3-carbaldehyde represents a high-value starting point for kinase inhibitor drug discovery. Its strategically placed functional groups allow for systematic and diverse chemical modifications through robust synthetic protocols. By combining targeted synthesis with a tiered screening approach—from biochemical potency and selectivity profiling to cellular target engagement and pathway modulation—researchers can efficiently navigate the complex process of identifying and validating novel, potent, and selective kinase inhibitors for therapeutic development.

References

  • Zhang, J., et al. (2018). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Scientific Reports, 8(1), 17994. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]

  • Jadhav, S. B., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2). Retrieved from [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1636-1668. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 24(22), 5929-5942. Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Retrieved from [Link]

  • Legrand, B., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 15(38), 8112-8119. Retrieved from [Link]

  • IJSDR. (2025, February). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1239-1279. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

Sources

Application Note: Knoevenagel Condensation of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 2H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, prominently featured in the design of tyrosine and threonine kinase inhibitors. It acts as a highly effective bioisostere for indoles, offering distinct hydrogen-bonding donor and acceptor profiles within the hydrophobic pockets of target proteins (1)[1].

Within this chemical space, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS: 2248316-12-1) serves as a dual-functionalized, high-value building block. The 6-bromo substituent provides an orthogonal synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Meanwhile, the C-3 carbaldehyde is primed for olefination. The Knoevenagel condensation is the premier method for converting this aldehyde into substituted alkene linkers, enabling the synthesis of rigidified bioactive ligands, push-pull fluorophores, and extended heteroaromatic systems (2)[2].

Mechanistic Rationale & Experimental Design

The Knoevenagel condensation of indazole-3-carbaldehydes with active methylene compounds requires precise control over catalytic conditions to ensure high conversion while preventing degradation of the heterocyclic core (3)[3].

  • Catalyst Causality (Piperidine / Acetic Acid): While piperidine alone can initiate the reaction, employing a dual-catalyst system of piperidine and glacial acetic acid (forming piperidinium acetate in situ) is highly recommended. Piperidine acts as a nucleophilic catalyst, condensing with the C-3 aldehyde to form a highly electrophilic iminium ion, significantly lowering the LUMO of the substrate. The acetic acid serves a dual purpose: it buffers the basicity to prevent base-catalyzed side reactions, and it provides the necessary protons to facilitate the final dehydration step, driving the equilibrium toward the thermodynamically stable (E)-alkene.

  • Solvent Dynamics (Absolute Ethanol): Ethanol is the solvent of choice. Its protic nature stabilizes the charged transition states during the aldol-type addition. More importantly, as the highly conjugated alkene product forms, its solubility in ethanol decreases. This allows the product to precipitate directly from the reaction mixture upon cooling, creating a self-purifying system that eliminates the need for chromatographic separation (4)[4].

Experimental Workflow

Knoevenagel_Workflow Start 6-bromo-2-methyl-2H-indazole-3-carbaldehyde + Active Methylene Catalysis Iminium Activation (Piperidine / AcOH) Start->Catalysis Reaction Condensation & Dehydration (EtOH, 80°C, 2-6 h) Catalysis->Reaction Monitor In-Process Monitoring (LC-MS / TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Precipitation & Filtration (Cool to 0°C) Monitor->Workup Complete (>95%) Purification Recrystallization (EtOH / Diethyl Ether) Workup->Purification Validation Structural Validation (1H-NMR, HRMS) Purification->Validation

Figure 1: Experimental workflow and decision matrix for the Knoevenagel condensation.

Quantitative Data Presentation

The choice of active methylene dictates the reaction kinetics and the physical properties of the resulting alkene. Below is a comparative summary based on standardized indazole-3-carbaldehyde reactivity profiles[2][3][4].

Table 1: Quantitative Comparison of Active Methylene Substrates

Active Methylene CompoundpKa (in DMSO)Catalyst SystemTemp / TimeExpected Yield (%)Product Characteristic
Malononitrile 11.1Piperidine / AcOH80°C / 2 h85 - 92Highly crystalline, yellow/orange solid
Ethyl Cyanoacetate 13.1Piperidine / AcOH80°C / 4 h78 - 85Precipitates upon cooling to 0°C
Cyanoacetamide 16.0Piperidine / AcOH80°C / 6 h70 - 75Requires trituration with diethyl ether
1-Ethyl-3,3-dimethylindolium iodide ~15.0Piperidine80°C / 6-16 h65 - 75Deep red/purple dye, recrystallized

Detailed Protocol: Synthesis of (E)-2-((6-bromo-2-methyl-2H-indazol-3-yl)methylene)malononitrile

This methodology is designed as a self-validating system, ensuring that researchers can confirm the success of each step in real-time.

Step 1: Preparation & Initiation
  • In an oven-dried 50 mL round-bottom flask, suspend 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 mmol, 239.07 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (10 mL).

    • Causality: A slight stoichiometric excess of malononitrile ensures complete consumption of the more valuable indazole building block.

  • Add piperidine (10 mol%, 10 µL) and glacial acetic acid (10 mol%, 6 µL) sequentially.

    • Self-Validation (Visual): The mixture will transition from a pale suspension to a deeper yellow/orange solution within 5-10 minutes as the iminium intermediate forms and the condensation initiates.

Step 2: Thermal Condensation
  • Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath with continuous magnetic stirring.

    • Causality: Refluxing ethanol provides the optimal thermal energy to overcome the activation barrier of the dehydration step without causing thermal decomposition of the nitrile groups.

Step 3: In-Process Monitoring
  • After 1.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Self-Validation (Analytical): Confirm the disappearance of the aldehyde peak (expected [M+H]+ ~239/241 m/z due to bromine isotopes) and the appearance of the product peak ( [M+H]+ ~287/289 m/z).

  • Alternatively, perform TLC (Hexanes:EtOAc 7:3). The product will appear as a new, highly UV-active spot with a lower Rf​ value than the starting aldehyde due to the increased polarity of the dinitrile moiety.

Step 4: Workup & Isolation
  • Once conversion is >95%, remove the flask from heat. Allow it to cool to room temperature, then transfer to an ice bath (0°C) for 30 minutes.

    • Causality: Cooling drastically reduces the solubility of the highly conjugated product in ethanol, maximizing the yield of the precipitate.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by cold diethyl ether (5 mL).

    • Causality: The cold ethanol wash removes unreacted malononitrile and piperidinium salts, while the ether wash removes any lipophilic impurities and rapidly dries the solid.

Step 5: Structural Validation
  • Dry the solid under high vacuum for 4 hours.

  • Self-Validation (Structural): Confirm the structure via 1 H-NMR (400 MHz, DMSO- d6​ ). Key diagnostic signals to verify success:

    • Disappearance of the sharp aldehyde proton singlet (~10.0-10.5 ppm).

    • Appearance of a new vinylic proton singlet (~8.2-8.5 ppm), confirming the formation of the alkene linker.

    • The N -CH 3​ protons should remain intact, appearing as a sharp singlet (~4.2 ppm).

References

  • Source: PMC (National Institutes of Health)
  • Title: 5235-10-9 | 1H-Indazole-3-carbaldehyde | Aldehydes Source: Ambeed URL
  • Title: RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW Source: Semantic Scholar URL
  • Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation Source: ACG Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the 2H-indazole core. Synthesizing 6-bromo-2-methyl-2H-indazole-3-carbaldehyde presents two major mechanistic hurdles:

  • Regioselectivity: Overcoming the thermodynamic preference for N1-alkylation to selectively yield the N2-methyl isomer.

  • Chemoselectivity: Achieving C3-formylation on an electron-deficient ring without triggering lithium-halogen exchange at the C6-bromide or degrading the molecule under harsh acidic conditions.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to systematically improve your synthesis yield.

Part 1: Troubleshooting N-Methylation (N1 vs. N2 Regioselectivity)

Q: When methylating 6-bromo-1H-indazole with methyl iodide and a base, I get a mixture heavily favoring the 1-methyl isomer. How can I selectively synthesize the 2-methyl intermediate?

A: You are fighting thermodynamics. Under basic conditions (e.g., NaH/MeI or K2CO3/MeI), the indazole ring undergoes unselective alkylation, but the N1-alkylated product is thermodynamically favored, often resulting in poor yields of the desired N2-isomer[1].

To invert this selectivity, you must operate under kinetic control using acidic conditions. The N2 lone pair is more kinetically accessible than the N1 lone pair in neutral indazoles[2]. By using an activated methylating agent like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic acid (e.g., TfOH), the imidate is protonated, creating a highly electrophilic species that selectively reacts at the N2 position[3]. This method routinely improves N2-methylation yields to 75–97%[2].

Q: What is the standardized protocol for this kinetically controlled N2-methylation?

A: Below is a self-validating protocol. The reaction progress can be easily monitored via LC-MS; the N2-isomer typically elutes earlier than the N1-isomer on reverse-phase columns.

Step-by-Step Protocol: Kinetically Controlled N2-Methylation

  • Setup: In an oven-dried flask under N2, dissolve 6-bromo-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) (10 volumes). Note: EtOAc is preferred over THF to prevent sticky slurry formation[1].

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (2.5 equiv) to the stirring solution[2].

  • Catalysis: Slowly add Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) dropwise.

  • Reaction: Stir the mixture at 25–35 °C for 16–18 hours[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 6-bromo-2-methyl-2H-indazole.

Part 2: Troubleshooting C3-Formylation

Q: I attempted a standard Vilsmeier-Haack formylation (POCl3/DMF) on 6-bromo-2-methyl-2H-indazole, but observed low conversion and significant degradation. Why?

A: Unlike indoles, the C3 position of 2H-indazoles is relatively electron-deficient and poorly nucleophilic[4]. The Vilsmeier-Haack reaction relies on the attack of the aromatic ring onto an electrophilic chloroiminium ion. Because the 6-bromo substituent further withdraws electron density, the harsh heating required to force the Vilsmeier-Haack reaction leads to decomposition and chlorination byproducts rather than the desired aldehyde.

Q: Can I use directed lithiation (e.g., LDA or n-BuLi) followed by a DMF quench to force the formylation?

A: This is highly risky and typically leads to catastrophic yield loss. While N2-protecting groups (like SEM) can direct C3-lithiation[4], your substrate contains a 6-bromo group . Strong alkyllithium reagents (n-BuLi) or strong bases (LDA) will trigger rapid lithium-halogen exchange at the C6 position, leading to 6-formyl-2-methyl-2H-indazole or completely debrominated side products.

Q: What is the most effective method to formylate the C3 position without destroying the C6-bromide?

A: The optimal solution is to abandon electrophilic aromatic substitution and use a radical-mediated C3-formylation . By using Dimethyl Sulfoxide (DMSO) as the one-carbon source and an oxidant like Potassium Persulfate (K2S2O8) or Selectfluor, you can generate a methyl radical that selectively adds to the C3 position, which is subsequently oxidized to the aldehyde[5],[6]. This metal-free, mild approach completely preserves the C6-bromide.

Step-by-Step Protocol: Radical C3-Formylation

  • Setup: In a microwave-safe vial (or standard round-bottom flask for conventional heating), dissolve 6-bromo-2-methyl-2H-indazole (1.0 equiv) in anhydrous DMSO (10–15 volumes). DMSO acts as both solvent and the formylating agent[5].

  • Oxidant Addition: Add K2S2O8 (3.0 equiv) or Selectfluor (2.0 equiv) to the mixture[7],[6].

  • Reaction: Seal the vial and heat under microwave irradiation at 100–120 °C for 1 hour (Alternatively, conventional heating at 100 °C for 12–16 hours)[7].

  • Workup: Cool the mixture to room temperature and dilute with cold water to precipitate the product, or extract with EtOAc. If extracting, wash the organic layer extensively with water (5x) to remove residual DMSO, followed by brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via column chromatography to yield 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Part 3: Quantitative Data & Mechanistic Visualization

Table 1: Matrix of N-Methylation Conditions for 6-Bromo-1H-indazole
Reagent SystemControl TypeMajor ProductTypical YieldDrawbacks / Notes
MeI, NaH, THF, 0 °CThermodynamicN1-Methyl40–50%Poor regioselectivity; difficult separation.
Me2SO4, KOH, 45 °CThermodynamic1:1 Mixture~42% (N1), 44% (N2)Unselective; toxic reagents.
Methyl 2,2,2-trichloroacetimidate, TfOH, EtOAc Kinetic N2-Methyl 75–90% Highly selective; scalable; mild conditions.
Table 2: Matrix of C3-Formylation Conditions for 6-Bromo-2-methyl-2H-indazole
Reagent SystemMechanismChemoselectivity (C6-Br)Typical YieldVerdict
POCl3, DMF, 100 °CElectrophilic (Vilsmeier)Intact< 20%Fails due to poor C3 nucleophilicity.
n-BuLi, DMF, -78 °CAnionic (Lithiation)Destroyed0% (Target)Severe lithium-halogen exchange at C6.
DMSO, K2S2O8, 100 °C Radical Addition Intact 60–80% Optimal; mild, preserves bromide.
Mechanistic Workflows

Below is the optimized synthetic workflow demonstrating the logical progression from starting material to the final product.

Workflow SM 6-Bromo-1H-indazole (Starting Material) Int1 6-Bromo-2-methyl-2H-indazole (Intermediate) SM->Int1 Methyl 2,2,2-trichloroacetimidate TfOH (cat.), EtOAc, 25 °C [Kinetic Control: N2 Selective] Prod 6-Bromo-2-methyl-2H-indazole- 3-carbaldehyde (Product) Int1->Prod DMSO, K2S2O8 100 °C or Microwave [Radical C3-Formylation]

Caption: Optimized two-step synthetic workflow for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Understanding the causality behind the radical formylation is critical for troubleshooting. The diagram below maps the self-validating radical cascade that enables C3 functionalization without strong bases or electrophiles.

Mechanism N1 K2S2O8 (Persulfate) N2 Sulfate Radical Anion (SO4•-) N1->N2 Homolytic Cleavage (Heat/Microwave) N4 Methyl Radical (•CH3) N2->N4 Reacts with DMSO N3 DMSO (Solvent/Reactant) N3->N4 N6 Radical Addition at C3 (Intermediate) N4->N6 Attacks C3 position N5 6-Bromo-2-methyl-2H-indazole N5->N6 N7 Oxidation & Hydrolysis N6->N7 Loss of H•, Oxidation N8 3-Formyl Product N7->N8 Yields Aldehyde

Caption: Radical mechanism for C3-formylation using DMSO as the one-carbon source and persulfate oxidant.

References

  • Source: ResearchGate / Academia.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL
  • Source: Thieme Connect (SynOpen)
  • Source: Royal Society of Chemistry (RSC)
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: ACS Publications URL

Sources

Overcoming solubility issues of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Root Cause

Why is this specific compound so difficult to dissolve? The poor solubility of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS: 2248316-12-1) is a direct consequence of its high crystal lattice energy and molecular polarity. The rigid, planar indazole core strongly favors π−π stacking. The introduction of a heavy bromine atom at the 6-position significantly increases the molecule's polarizability and overall lipophilicity[1]. Concurrently, the aldehyde group at the 3-position acts as a strong hydrogen-bond acceptor. This combination creates robust intermolecular dipole-dipole interactions that non-polar solvents (like hexanes) or moderately polar solvents (like ethyl acetate) lack the thermodynamic energy to disrupt.

Troubleshooting FAQs

Q: What are the optimal solvents for preparing highly concentrated stock solutions? A: For stock solutions, polar aprotic solvents are the absolute gold standard. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective because their high dielectric constants and strong dipole moments effectively solvate the aldehyde group and disrupt the indazole π -stacking. Based on structurally analogous halogenated heterocycles, you can typically achieve solubilities of approximately 30 mg/mL in these solvents[2].

Q: My downstream synthetic step (e.g., a specific cross-coupling) is incompatible with DMSO/DMF. How can I dissolve it in a less polar solvent like THF or DCM? A: If your reaction strictly requires a moderately polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), you must use a combination of co-solvency and physical disruption. Halogenated indazoles often form stubborn microcrystalline aggregates that resist solvation even in permissible solvents[3].

  • Co-solvent system: Introduce 5% to 10% (v/v) of a permissible polar aprotic solvent (like DMF) into your primary solvent.

  • Thermal & Mechanical Energy: Use bath sonication combined with gentle heating (40–50 °C) to overcome the initial activation energy of dissolution.

Q: How do I ensure the compound doesn't crash out of solution when I cool the reaction mixture? A: If your protocol requires cooling (e.g., to 0 °C for a Grignard addition), the solubility limit will drop exponentially. To prevent precipitation:

  • Operate at a lower concentration (dilute the reaction by 2x to 5x relative to room-temperature saturation limits).

  • Ensure vigorous, continuous magnetic stirring during the cooling phase to prevent localized supersaturation and crystal nucleation.

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of halogenated indazole-3-carbaldehydes across different solvent classes to guide your experimental design.

Table 1: Empirical Solubility Profile of Halogenated Indazole-3-carbaldehydes

Solvent ClassSpecific SolventsEstimated Solubility (25°C)Recommended Use Case
Polar Aprotic DMSO, DMF, DMAcHigh ( ≥30 mg/mL)Stock solutions, SNAr reactions, standard couplings
Polar Protic Methanol, EthanolLow to Moderate (1-5 mg/mL)Recrystallization, specific reductions
Moderately Polar DCM, THF, Ethyl AcetateLow (< 1 mg/mL)Extractions, requires co-solvents for reactions
Non-Polar Hexanes, TolueneVery Low / InsolubleWashing, precipitation
Aqueous PBS, WaterInsoluble ( ≤0.05 mg/mL)Biological assays (requires DMSO pre-dissolution)

Experimental Protocol: Standardized Dissolution Workflow

This protocol provides a self-validating methodology for dissolving stubborn halogenated indazoles, ensuring that the compound remains in solution during your reaction.

Step 1: Weighing & Transfer Weigh the desired amount of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde into a dry, inert glass vial equipped with a PTFE-lined cap.

Step 2: Primary Solvation Add 80% of the target volume of your chosen solvent (e.g., anhydrous DMSO or a 10% DMF/THF mixture). Causality: Reserving 20% of the solvent allows for final concentration adjustments without over-diluting if the compound requires more solvent than anticipated.

Step 3: Mechanical Disruption Vortex the vial at 2500 RPM for 30 to 60 seconds. If a visually clear solution forms, proceed directly to Step 5.

Step 4: Thermal-Acoustic Treatment If a cloudy suspension persists, place the vial in an ultrasonic water bath heated to 45 °C for 10–15 minutes. Causality: Sonication induces acoustic cavitation, which physically shatters microcrystalline aggregates, exposing more surface area. The gentle heat provides the thermodynamic energy required to maintain the solute in the liquid phase.

Step 5: Volume Adjustment Once completely dissolved (the solution must be visually clear with no light scattering when held up to a light source), add the remaining 20% of the solvent to reach your final desired molarity.

Step 6: Thermodynamic Validation Allow the solution to return to room temperature (20–25 °C) on the benchtop and observe for 30 minutes.

  • Self-Validation Check: If no precipitation or cloudiness occurs, the solution is thermodynamically stable and ready for use. If crystals reform, the solution is supersaturated; you must add more solvent and repeat Steps 4-6.

Solubility Decision Workflow

G N1 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (Solid) N2 Does the downstream reaction tolerate polar aprotic solvents? N1->N2 N3 Dissolve in DMSO or DMF (Target: 10-30 mg/mL) N2->N3 Yes N4 Use Non-Polar / Weakly Polar Solvent (e.g., DCM, Toluene, THF) N2->N4 No N7 Clear Homogeneous Solution N3->N7 N5 Add 5-10% v/v DMF or DMSO as a co-solvent N4->N5 N6 Bath Sonication (10-15 min) + Gentle Heating (40-50°C) N5->N6 N6->N7

Workflow for dissolving 6-bromo-2-methyl-2H-indazole-3-carbaldehyde in organic solvents.

References[1] Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed (NIH). Available at:https://pubmed.ncbi.nlm.nih.gov/38430752/[3] Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.joc.5c01711[2] Indole-3-carboxaldehyde Product Information & Solubility Guidelines. Cayman Chemical. Available at:https://www.caymanchem.com/product/31328/indole-3-carboxaldehyde

Sources

Troubleshooting low reactivity in 6-bromo-2-methyl-2H-indazole-3-carbaldehyde cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I frequently see researchers encounter roadblocks when working with densely functionalized heterocycles. 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde presents a unique trifecta of challenges for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

The 2H-indazole core possesses a distinct quinonoid electronic distribution compared to its 1H-isomer, altering the electron density at the C6 position. Furthermore, the unprotected C3-carbaldehyde moiety acts as a potent competing ligand for low-valent palladium, often leading to off-cycle catalyst sequestration, while also presenting a reactive electrophilic center susceptible to nucleophilic attack from basic additives or amine coupling partners.

This guide synthesizes field-proven insights and mechanistic causality to help you rescue stalled reactions and optimize your yields.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q1: My Suzuki-Miyaura coupling stalls at <15% conversion, and the reaction mixture rapidly turns black. What is the root cause? A1: The rapid formation of a black precipitate is a classic indicator of catalyst decomposition into "palladium black" (an inactive, agglomerated metallic palladium)[1]. For 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, this is typically caused by ligand displacement by the C3-aldehyde .

  • Causality: Standard monodentate phosphines (like PPh 3​ ) or weak bidentate ligands can be displaced by the highly coordinating oxygen of the aldehyde group. Once the aldehyde coordinates to the Pd(0) center, it forms a stable, off-cycle π -complex. Without the steric bulk of the phosphine ligand to stabilize the monomeric Pd(0) species, the catalyst rapidly aggregates[2]. Furthermore, the steric and electronic pull of the 2-methyl group creates a challenging microenvironment for the initial C-Br insertion.

  • Solution: Transition to highly sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) or rigid bidentate ligands (e.g., dppf) that resist displacement by the aldehyde[3].

Q2: I am using Pd(dppf)Cl 2​ and K 2​ CO 3​ , but I observe massive protodeboronation of my boronic acid partner rather than cross-coupling. How do I fix this? A2: Protodeboronation is a competing side reaction where the boronic acid hydrolyzes to the corresponding arene, heavily exacerbated by high temperatures, strong bases, and slow oxidative addition of the aryl halide[2].

  • Causality: Because the oxidative addition into the 6-bromo position of the 2H-indazole is sterically and electronically hindered, the catalytic cycle bottlenecks at the Pd(0) Pd(II) step. Meanwhile, the boronic acid remains exposed to the basic, aqueous environment. The C3-carbaldehyde also increases the local polarity, drawing water molecules into the solvation shell of the substrate, accelerating the hydrolysis of the boronic acid.

  • Solution: First, switch to anhydrous conditions using finely ground K 3​ PO 4​ with a strictly controlled amount of water[2]. Second, utilize boronic acid pinacol (Bpin) esters, which are significantly more stable against protodeboronation than free boronic acids[3].

Q3: When attempting a Buchwald-Hartwig amination with a primary amine, I get a complex mixture of masses, none of which are the product. Why? A3: The primary amine is reacting directly with the C3-carbaldehyde to form an imine (Schiff base) prior to any cross-coupling occurring.

  • Causality: The condensation of primary amines with aldehydes is often orders of magnitude faster than the oxidative addition of the C-Br bond to palladium. The resulting imine is not only a different substrate but can also act as a bidentate ligand (N,N-coordination from the imine and the indazole core), completely poisoning the palladium catalyst[4].

  • Solution: You must mask the aldehyde. Pre-protect the C3-carbaldehyde as a cyclic acetal (e.g., using ethylene glycol) before attempting any C-N cross-coupling.

Section 2: Visualizing the Reactivity Pathways

To effectively troubleshoot, we must map the competing reaction pathways. The diagrams below illustrate the bifurcation between productive oxidative addition and catalyst poisoning, alongside a logical troubleshooting workflow.

Mechanism Pd0 Pd(0)L_n Active Catalyst Substrate 6-Br-2-Me-2H-indazole-3-CHO Pd0->Substrate Binds OffCycle Off-Cycle Inactive Complex (Pd coordinated to CHO) Substrate->OffCycle CHO Coordination (Weak Ligands) OxAdd Oxidative Addition Complex (Pd(II) at C6) Substrate->OxAdd C-Br Insertion (Bulky Ligands) TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Competing pathways: Productive C-Br oxidative addition vs. off-cycle aldehyde coordination.

G Start Low Conversion (<10%) CheckPd Is Pd Black Forming? Start->CheckPd YesPd Ligand Dissociation / Poisoning CheckPd->YesPd Yes NoPd Sluggish Oxidative Addition CheckPd->NoPd No ChangeLigand Use Bulky/Bidentate Ligand (e.g., XPhos, dppf) YesPd->ChangeLigand Weak Ligand Protect Protect 3-CHO as Acetal YesPd->Protect Aldehyde Interference NoPd->ChangeLigand High Activation Energy Base Switch to Milder Base (K3PO4) NoPd->Base Base Incompatibility

Diagnostic logic tree for troubleshooting 6-bromo-2-methyl-2H-indazole-3-carbaldehyde couplings.

Section 3: Quantitative Data & Optimization Matrices

When optimizing the reaction, empirical data demonstrates that ligand and base selection are the most critical variables. The tables below summarize the expected performance of various systems based on established palladium-catalyzed cross-coupling principles for heterocyclic aldehydes[5].

Table 1: Catalyst & Ligand Performance Matrix (Suzuki-Miyaura)

Precatalyst / LigandLigand TypeAldehyde ToleranceExpected ConversionPrimary Failure Mode
Pd(PPh 3​ ) 4​ Monodentate (Weak)Poor< 10%Rapid Pd black formation; ligand displacement.
Pd(OAc) 2​ / SPhos Monodentate (Bulky)Moderate40 - 60%Slow oxidative addition; partial protodeboronation.
Pd(dppf)Cl 2​ Bidentate (Rigid)Good75 - 85%Base-induced side reactions (if NaOH/KOH used).
Pd G3 XPhos Preformed (Highly Active)Excellent> 90%None (Optimal system for sterically hindered substrates).

Table 2: Base & Solvent Compatibility

BaseSolvent SystemProtodeboronation RiskAldehyde Side-ReactionsRecommendation
Na 2​ CO 3​ (aq) Toluene / EtOH / H 2​ OHighCannizzaro reactionAvoid for unprotected aldehyde.
K 2​ CO 3​ 1,4-Dioxane / H 2​ OModerateAldol condensationUsable, but requires strict temperature control (<80°C).
K 3​ PO 4​ (anhydrous) Toluene or THFLowMinimalHighly Recommended . Add 1-2 equiv. of H 2​ O max.
Cs 2​ CO 3​ DMFLowMinimalGood alternative for Buchwald-Hartwig aminations.
Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an expected observation; if the observation is not met, the user must halt and troubleshoot before proceeding.

Protocol A: Acetal Protection of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Purpose: Mask the reactive aldehyde to prevent catalyst poisoning and amine condensation during sensitive cross-couplings (e.g., Buchwald-Hartwig)[4].

Step-by-Step Methodology:

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 equiv, 5.0 mmol).

  • Reagents: Add toluene (40 mL), ethylene glycol (5.0 equiv, 25.0 mmol), and catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 0.1 equiv, 0.5 mmol).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 115°C).

    • Self-Validation Check: Water droplets must be visible collecting in the Dean-Stark trap within 30 minutes. If no water collects, ensure the toluene is anhydrous and the temperature is sufficient.

  • Monitoring: Reflux for 12-16 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, lower R f​ ) should completely disappear, replaced by a higher R f​ spot.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ (20 mL) to neutralize the acid. Extract with EtOAc (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting 6-bromo-3-(1,3-dioxolan-2-yl)-2-methyl-2H-indazole can be used in cross-coupling without further purification if purity >95% by 1 H NMR.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling (Unprotected Aldehyde)

Purpose: Direct coupling utilizing a robust catalyst system (Pd G3 XPhos) to outcompete aldehyde interference[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a dry reaction vial with 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 equiv, 0.5 mmol), the arylboronic acid pinacol ester (1.2 equiv, 0.6 mmol), and anhydrous K 3​ PO 4​ (3.0 equiv, 1.5 mmol).

    • Causality Note: Finely ground K 3​ PO 4​ maximizes surface area for the base-mediated transmetalation step without requiring bulk water[4].

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (2-5 mol%).

  • Solvent: Add degassed THF (5.0 mL). Seal the vial with a PTFE-lined septum cap.

    • Self-Validation Check: The solution should be homogeneous (except for the base) and pale yellow/orange. If it instantly turns black upon solvent addition, oxygen is present. Abort and re-degas solvents[1].

  • Reaction: Heat the vial to 65°C in an oil bath or heating block for 4-8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography.

References
  • Cross-Coupling Reactions Guide: Comprehensive guide to palladium-catalyzed cross-coupling. JMCCT. Available at:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Minimizing regioisomer byproducts in the synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers and drug development professionals struggling with regioselectivity issues during the synthesis of 2H-indazole derivatives. Below, you will find root-cause analyses, troubleshooting FAQs, and self-validating protocols to eliminate N1-alkylated byproducts.

Part 1: Mechanistic Overview & Root Cause Analysis

The synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is notoriously challenging due to the ambident nucleophilicity of the indazole core. The core issue lies in the tautomeric equilibrium of the starting material.

Quantum mechanical (QM) calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[1]. When standard basic conditions are used, the indazole is deprotonated to form an indazolide anion. This intermediate reacts under thermodynamic control, overwhelmingly favoring alkylation at the N1 position[2]. To synthesize the 2H-indazole target, the reaction must be forced into kinetic control using specific acidic conditions where the N2 lone pair—which is less sterically hindered and kinetically more accessible—acts as the nucleophile[1].

Quantitative Data: Comparison of Methylation Conditions

The table below summarizes how different reagent systems dictate the regioisomeric outcome.

Reagent SystemControl TypeTypical N1:N2 RatioYieldMechanistic Notes
NaH / MeI / THF Thermodynamic> 10:1HighDeprotonation forms indazolide anion; favors the stable N1 isomer[2].
K2CO3 / MeI / DMF Thermodynamic~ 4:1HighMild base equilibration still falls into the N1 thermodynamic sink[2].
Me₃OBF₄ / EtOAc Kinetic< 1:9ModerateMeerwein's salt reacts with the kinetically accessible N2 lone pair.
Me-Imidate / TfOH Kinetic< 1:99 HighProtonated imidate forces rapid N2 attack; N1 isomer is rarely observed[3].

Part 2: Troubleshooting FAQs

Q1: Why am I getting predominantly the 1-methyl-1H-indazole byproduct when using methyl iodide and potassium carbonate? A: You are operating under thermodynamic control. Potassium carbonate deprotonates the indazole, allowing the system to equilibrate. Because the N1-alkylated product is significantly lower in energy, the reaction naturally funnels toward the 1-methyl-1H-indazole byproduct[2]. To fix this, you must abandon basic conditions entirely.

Q2: What is the most reliable method to achieve >95% N2-selectivity? A: The most robust method utilizes methyl 2,2,2-trichloroacetimidate promoted by a catalytic amount of trifluoromethanesulfonic acid (TfOH)[3]. The acid protonates the imidate, transforming it into a highly reactive electrophile. The neutral indazole then attacks via its N2 nitrogen. Because the activation energy for this specific N2 attack is kinetically favored under these conditions, the reaction bypasses the N1 thermodynamic sink entirely[1].

Q3: Should I perform the C3-formylation before or after the N2-methylation? A: Methylate first, formylate second. While you can methylate 6-bromo-1H-indazole-3-carbaldehyde, starting with 6-bromo-1H-indazole and performing the N2-methylation first is strategically superior. Once the 2-methyl-2H-indazole core is established, the enamine-like character of the N2-C3 bond makes the C3 carbon highly nucleophilic. This allows for a highly efficient and regioselective Vilsmeier-Haack formylation exclusively at the C3 position.

Part 3: Visualizing the Synthesis Logic

Workflow Start Starting Material: 6-Bromo-1H-indazole PathA Path A: Formylation First Start->PathA PathB Path B: Methylation First (Recommended) Start->PathB IntA 6-Bromo-1H-indazole- 3-carbaldehyde PathA->IntA Vilsmeier-Haack MethA N2-Selective Methylation (Me-Imidate, TfOH) IntA->MethA Target Target Molecule: 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde MethA->Target IntB 6-Bromo-2-methyl- 2H-indazole PathB->IntB N2-Alkylation FormB C3 Formylation (POCl3, DMF) IntB->FormB FormB->Target

Workflow comparison for synthesizing 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Mechanism Imidate Methyl 2,2,2- trichloroacetimidate Activated Protonated Imidate (Electrophile) Imidate->Activated Protonation Acid TfOH Catalyst Acid->Activated Attack Kinetic N2 Attack Activated->Attack Substitution Indazole 1H-Indazole Substrate Indazole->Attack Product 2-Methyl-2H-indazole (Regiopure) Attack->Product Re-aromatization

Mechanism of TfOH-catalyzed highly selective N2-methylation of indazoles.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective N2-Methylation (Kinetic Control)

This protocol utilizes a self-validating LCMS checkpoint to ensure the absence of the N1 isomer.

  • Preparation: Charge an oven-dried flask with 6-bromo-1H-indazole (1.0 equiv) and anhydrous 1,4-dioxane to create a 0.2 M solution.

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.5 equiv) to the stirring solution at room temperature.

  • Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH, 0.15 equiv) dropwise.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours[3].

  • Self-Validating Checkpoint (LCMS): Sample the reaction. The N1-methylated isomer (if present) typically elutes later than the N2-methylated isomer on reverse-phase HPLC due to a lower dipole moment. A successful reaction will show the complete disappearance of the starting material mass [M+H]+ and the appearance of a single product peak, validating strict kinetic control.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective C3-Formylation (Vilsmeier-Haack)

Because 2-alkyl-2H-indazoles are highly activated at C3, this reaction proceeds with near-perfect regioselectivity.

  • Vilsmeier Reagent Formation: Cool anhydrous DMF (5.0 equiv) to 0 °C under a nitrogen atmosphere. Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the Vilsmeier-Haack complex.

  • Substrate Addition: Dissolve the 6-bromo-2-methyl-2H-indazole generated in Protocol A (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Heating: Warm the reaction mixture to 80 °C and stir for 3–4 hours.

  • Self-Validating Checkpoint (TLC): Quench a 10 µL aliquot in 1 mL of saturated aqueous sodium acetate. Check via TLC (Hexanes:EtOAc). The introduction of the polar aldehyde group will result in a distinct, lower-Rf spot compared to the starting material.

  • Workup: Pour the cooled reaction mixture over crushed ice. Slowly neutralize with 2M NaOH until the pH reaches 7. The target product, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde , will precipitate as a solid. Filter, wash thoroughly with cold water, and dry under high vacuum.

References

  • WuXi AppTec. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]

  • Pitchai, M., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 10(2).[Link]

Sources

Validation & Comparative

Comparing reactivity of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde vs 1-methyl isomer

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde vs. Its 1-Methyl Isomer

Indazoles are privileged pharmacophores in modern drug discovery. However, the regiochemistry of N-methylation—specifically at the N1 versus N2 position—fundamentally alters the electronic landscape of the bicyclic core. For bifunctional building blocks like 6-bromo-methylindazole-3-carbaldehyde , understanding the divergent reactivity between the 1-methyl-1H (benzenoid) and 2-methyl-2H (quinonoid) isomers is critical for designing efficient synthetic routes.

This guide provides an in-depth, objective comparison of these two isomers, focusing on their structural thermodynamics, cross-coupling efficiency at the C6-bromide, and nucleophilic addition at the C3-carbaldehyde.

Structural and Electronic Foundations

The fundamental difference between the two isomers lies in their tautomeric resonance structures. The 1-methyl-1H-indazole isomer adopts a benzenoid structure, which is thermodynamically favored. In contrast, the 2-methyl-2H-indazole isomer is forced into a higher-energy quinonoid structure[1].

This structural divergence dictates their physicochemical properties:

  • Thermodynamic Stability: Theoretical and experimental calculations demonstrate that 1-methyl-1H-indazoles are approximately 3.2 to 4.4 kcal/mol more stable than their 2-methyl-2H counterparts[2][3].

  • Dipole Moment: The charge separation in the quinonoid 2H-isomer results in a significantly higher dipole moment (3.40 D) compared to the 1H-isomer (1.50 D)[1][4].

  • Photochemical Stability: A critical handling difference is that 2-methyl-2H-indazoles are highly susceptible to phototransposition under UV irradiation (e.g., 254 nm), rearranging into benzimidazoles. The 1-methyl-1H isomer remains photochemically stable under identical conditions[5].

G Core 6-Bromo-methylindazole-3-carbaldehyde Iso1 1-Methyl-1H Isomer (Benzenoid) Core->Iso1 Iso2 2-Methyl-2H Isomer (Quinonoid) Core->Iso2 Prop1 High Stability Low Dipole (1.50 D) Iso1->Prop1 Prop2 Lower Stability High Dipole (3.40 D) Iso2->Prop2 React1 Standard Pd-Coupling UV Stable Prop1->React1 React2 Altered Oxidative Addition UV Phototransposition Prop2->React2

Divergent reactivity pathways of 1-methyl and 2-methyl indazole isomers.

Reactivity Profile: C6-Bromide Cross-Coupling

The C6 position in indazoles is frequently functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The rate-determining step—oxidative addition of the Pd(0) species into the C6–Br bond—is highly sensitive to the local electron density[6].

  • 1-Methyl-1H Isomer: The benzenoid ring withdraws electron density evenly, making the C6–Br bond highly susceptible to standard oxidative addition. It behaves predictably, akin to an electron-deficient aryl bromide.

  • 2-Methyl-2H Isomer: The quinonoid system alters the HOMO/LUMO gap and localizes more electron density within the heterocyclic core. While cross-coupling is still highly effective, the 2H-isomer often requires slightly elevated temperatures or more electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to achieve comparable kinetic rates to the 1H-isomer.

Quantitative Data Comparison: Suzuki-Miyaura Coupling

Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80 °C.

Parameter6-Bromo-1-methyl-1H-indazole-3-carbaldehyde6-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Conversion (1 hour) > 85%~ 60%
Isolated Yield (6 hours) 92%87%
Byproduct Formation Trace protodehalogenationTrace protodehalogenation
Catalyst Preference Standard (Pd(dppf)Cl₂, Pd(PPh₃)₄)Electron-rich ligands preferred (XPhos-Pd-G2)
Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To objectively compare the reactivity, the following parallel protocol utilizes a self-validating kinetic monitoring system:

  • Preparation: In two separate, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, add the respective indazole isomer (0.5 mmol) and phenylboronic acid (0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) and K₂CO₃ (1.0 mmol).

  • Solvent & Purging: Add 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). Seal the vials with PTFE-lined septa and purge with N₂ for 5 minutes.

  • Reaction: Heat both vials simultaneously in an 80 °C reaction block.

  • Kinetic Aliquots: At t = 1h, 3h, and 6h, withdraw 50 µL aliquots via syringe. Quench each aliquot in 1 mL of acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS (UV 254 nm integration) to determine the conversion ratio. Note: For the 2H-isomer, use amber vials or avoid direct sunlight to prevent phototransposition[5].

Workflow Prep 1. Reagent Preparation (Equimolar Isomers + Boronic Acid) Cat 2. Catalyst Addition (Pd(dppf)Cl2, Base, Solvent) Prep->Cat React 3. Parallel Reaction (80°C, N2 Atmosphere) Cat->React Monitor 4. Kinetic Monitoring (LC-MS Aliquots at 1h, 3h, 6h) React->Monitor Analyze 5. Yield & Purity Analysis (NMR, HPLC) Monitor->Analyze

Parallel experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Reactivity Profile: C3-Carbaldehyde Transformations

The C3-carbaldehyde serves as a versatile handle for reductive aminations, Wittig reactions, and Knoevenagel condensations. The electrophilicity of the carbonyl carbon is directly influenced by the N-methylation state.

  • Causality of Electrophilicity: In the 1-methyl-1H isomer, the lone pair on N1 is part of the aromatic system, leaving the C3-carbonyl highly electrophilic. In the 2-methyl-2H isomer, the quinonoid nature pushes slightly more electron density toward the C3 position via resonance, marginally decreasing the electrophilicity of the aldehyde.

  • Practical Outcome: Reductive aminations with weakly nucleophilic amines (e.g., anilines) may require stronger acid catalysis (e.g., Ti(OiPr)₄ or acetic acid) to reach full conversion when using the 2H-isomer.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve the selected indazole-3-carbaldehyde (1.0 mmol) and a primary amine (1.1 mmol) in 10 mL of anhydrous DCE. Add glacial acetic acid (1.2 mmol) to activate the carbonyl.

  • Stirring: Stir at room temperature for 2 hours. Monitor imine formation via TLC (Hexanes/EtOAc 7:3). Observation: The 1H-isomer typically forms the imine within 1 hour, whereas the 2H-isomer may require the full 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) in portions.

  • Workup: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Summary & Recommendations for Drug Developers

When designing synthetic routes utilizing these building blocks, the choice between the 1-methyl and 2-methyl isomers should be guided by both the target pharmacology and the synthetic constraints:

  • Choose the 1-Methyl-1H Isomer if your downstream chemistry involves harsh UV exposure or if you require maximum reactivity for cross-coupling at the C6 position without the need for specialized ligands.

  • Choose the 2-Methyl-2H Isomer if the quinonoid structure is essential for target binding (e.g., exploiting its higher dipole moment for specific protein pocket interactions). However, ensure that all lab handling avoids prolonged UV exposure to prevent degradation into benzimidazoles[5], and be prepared to optimize cross-coupling conditions with modern dialkylbiaryl phosphine ligands.

References

  • Product Class 2: 1H- and 2H-Indazoles Thieme Connect URL:[Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Caribbean Journal of Science and Technology URL:[Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State ResearchGate URL:[Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies National Center for Biotechnology Information (PMC) URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology URL:[Link]

Sources

Comparative Guide: HPLC Method Validation for Purity Analysis of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 2248316-12-1) is a highly specialized molecular building block utilized in the synthesis of complex indazole-containing pharmacophores. Ensuring the absolute purity of this intermediate is critical; impurities—particularly regioisomers and des-bromo analogs—can propagate through subsequent synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound. All protocols and validation parameters discussed herein are strictly aligned with the ICH Q2(R2) guidelines for the validation of analytical procedures[1].

Mechanistic Context: The Challenge of Indazole Regioisomers

The primary analytical hurdle in assessing the purity of 2-methyl-2H-indazoles is resolving them from their 1-methyl-1H-indazole counterparts. During the upstream alkylation of 6-bromo-1H-indazole-3-carbaldehyde, methylation can occur at either the N1 or N2 position. These regioisomers possess identical molecular weights and nearly indistinguishable hydrophobicities, making them notoriously difficult to separate using standard reversed-phase octadecylsilane (C18) columns.

The Causality of Column Selection: The 2H-indazole core exhibits a cross-conjugated, quinonoid-like resonance structure, whereas the 1H-indazole is fully benzenoid. This subtle electronic variance significantly alters the dipole moment and the π -electron density distribution across the molecule. By transitioning from a standard C18 stationary phase to a Phenyl-Hexyl column, analysts can exploit π−π interactions and shape selectivity. The phenyl rings of the stationary phase interact differentially with the distinct π -systems of the 1H and 2H isomers, providing the necessary thermodynamic contrast to achieve baseline resolution.

Self-Validating Systems: Ensuring Trustworthiness

A scientifically sound analytical method must be inherently self-validating. Every protocol described in this guide incorporates System Suitability Testing (SST) as a mandatory, self-contained quality gate[2]. Before any sample is quantified, the system must empirically prove its fitness by demonstrating adequate resolution ( Rs​>2.0 ) between the target compound and its closest eluting impurity (the 1-methyl isomer), an acceptable tailing factor ( Tf​≤1.5 ), and sufficient theoretical plates ( N>10,000 ). Furthermore, the integration of bracketing standards and blank matrix injections ensures data integrity throughout the run, neutralizing risks associated with baseline drift or column carryover.

Method Validation Workflow

ICH_Validation_Workflow cluster_validation ICH Q2(R2) Core Validation Parameters Start Analytical Target Profile (Purity of 2H-Indazole) SST System Suitability Testing (Resolution > 2.0) Start->SST Spec Specificity (Isomer & Impurity Separation) SST->Spec Lin Linearity & Range (0.05 - 150 µg/mL) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Spec->Acc Prec Precision (Repeatability RSD < 2%) Spec->Prec Rob Robustness (Flow/Temp Variation) Lin->Rob Acc->Rob Prec->Rob End Validated HPLC Method Ready for QC Release Rob->End

Figure 1: ICH Q2(R2) method validation workflow for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Comparative Experimental Protocols

To objectively evaluate performance, we compare two distinct HPLC methodologies. Method A represents a traditional, low-cost approach, while Method B represents a modern, MS-compatible approach optimized for complex isomer separation.

Method A: Traditional C18 Isocratic Method
  • Objective: Routine purity check using standard laboratory consumables.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) / Acetonitrile (60:40, v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Step-by-Step Procedure:

    • Sample Preparation: Accurately weigh 10 mg of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde and dissolve in 10 mL of methanol to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using the mobile phase.

    • System Suitability (SST): Inject 10 µL of a resolution mixture containing equal parts of the 1-methyl and 2-methyl isomers. Verify that Rs​ is recorded.

    • Analysis: Inject a blank (mobile phase) to confirm a clean baseline. Follow with six replicate injections of the standard to verify system precision (Target: RSD < 2.0%). Inject sample solutions in triplicate.

    • Post-Run: Wash the column with 90% Acetonitrile for 30 minutes to elute strongly retained hydrophobic impurities.

Method B: Phenyl-Hexyl Gradient Method (MS-Compatible)
  • Objective: High-resolution separation of regioisomers with mass spectrometry compatibility for unknown impurity identification.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: Methanol.

  • Gradient Program: 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-15 min: 80% B; 15-18 min: 30% B (Re-equilibration).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm and ESI-MS (Positive mode).

  • Step-by-Step Procedure:

    • Sample Preparation: Prepare samples at 0.1 mg/mL in 30% Methanol/Water. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (fronting/tailing).

    • System Suitability (SST): Inject 5 µL of the resolution mixture. The π−π interactions should yield superior baseline separation.

    • Analysis: Execute the gradient method. The use of volatile ammonium acetate ensures no ion suppression occurs in the MS detector, allowing for simultaneous UV quantification and MS qualification[3].

    • Validation (Accuracy): Perform spike-recovery experiments by spiking known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit.

Comparative Data & Results

The following table summarizes the validation parameters evaluated according to ICH Q2(R2) guidelines[4].

Validation ParameterMetricMethod A (C18 / Phosphate)Method B (Phenyl-Hexyl / Gradient)Causality / Interpretation
Specificity (Isomer Resolution) Rs​ (1-methyl vs 2-methyl)1.4 (Incomplete baseline)3.2 (Baseline resolved)Phenyl-Hexyl π−π interactions successfully exploit the electronic differences between the benzenoid (1H) and quinonoid (2H) indazole cores.
Precision (Repeatability) % RSD of Peak Area (n=6)1.2%0.6% Gradient focusing in Method B sharpens peaks, significantly reducing integration variance.
Accuracy (Recovery) % Recovery at 100% Level98.5% ± 1.5%99.8% ± 0.5% Method B minimizes the co-elution of hidden impurities, yielding highly accurate mass-balance recovery data.
Sensitivity Limit of Detection (LOD)0.15 µg/mL0.04 µg/mL Lower background noise from volatile buffers and sharper gradient peaks improve the signal-to-noise ratio.
Robustness Effect of ±2°C Temp ChangeSignificant Rs​ drop to 1.1Negligible change ( Rs​ > 3.0)Method B's thermodynamic selectivity is highly robust against minor temperature fluctuations.
System Suitability Tailing Factor ( Tf​ )1.451.08 Methanol/Ammonium Acetate reduces secondary silanol interactions compared to Acetonitrile/Phosphate.

Conclusion

While Method A utilizes standard, low-cost laboratory consumables, its fundamental inability to fully resolve the 1-methyl and 2-methyl indazole regioisomers severely limits its utility for stringent pharmaceutical purity analysis. Method B, utilizing a Phenyl-Hexyl stationary phase and a gradient elution profile, represents a scientifically sound, self-validating system. By aligning the chromatographic chemistry with the mechanistic realities of the molecule's electronic structure, Method B effortlessly meets the rigorous demands of ICH Q2(R2) validation[2], providing researchers with a robust, MS-compatible tool for advanced drug development.

References

  • validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation and quantification of halogenated indazole derivatives are critical steps in modern drug discovery. As a foundational pharmacophore in kinase inhibitors and synthetic cannabinoids, the 2H-indazole core presents unique analytical challenges. Specifically, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde contains a highly reactive 3-carbaldehyde group and a 6-bromo substitution, making its fragmentation pattern complex and highly informative.

This guide provides an in-depth comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—specifically High-Resolution Accurate Mass (HRAM) Orbitrap versus Triple Quadrupole (QqQ) systems—for the characterization of this molecule.

Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)

When analyzing halogenated small molecules, the choice of mass analyzer fundamentally dictates the quality of the structural data acquired.

  • HRAM Orbitrap Systems: Orbitrap technology provides exceptional mass resolving power (often >70,000 FWHM), which is critical for distinguishing the exact mass defects of isobaric interferences from the target analyte[1]. For 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, the Orbitrap effortlessly resolves the ~2 Da split of the naturally occurring 79Br and 81Br isotopes with sub-ppm mass accuracy, allowing for unambiguous elemental composition confirmation without the need for reference standards[2].

  • Triple Quadrupole (QqQ) Systems: QqQ instruments are the industry standard for targeted pharmacokinetic quantification. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out background noise to provide superior duty cycles and sub-pg/mL limits of detection[3]. However, because they operate at unit mass resolution (~0.7 Da), they lack the capability to perform retrospective qualitative analysis or identify unknown fragmentation pathways[4].

Quantitative Data Comparison

The following table summarizes the performance metrics of both platforms when applied to the analysis of brominated indazole derivatives:

Performance MetricHigh-Resolution Orbitrap (HRAM)Triple Quadrupole (QqQ)Analytical Implication for Brominated Indazoles
Mass Resolution > 70,000 FWHM~ 0.7 Da (Unit Mass)Orbitrap resolves isobaric background matrix from the exact mass of the target.
Mass Accuracy < 3 ppm~ 100 ppmSub-ppm accuracy is required to confirm the C9​H7​BrN2​O elemental composition.
Sensitivity (LOD) Low pg/mLSub pg/mLQqQ provides superior limits of detection for targeted pharmacokinetic quantification.
Scan Speed 12 - 40 Hz> 500 MRMs/secQqQ excels in high-throughput screening; Orbitrap is optimal for deep structural elucidation.
Isotopic Fidelity High (Preserves 1:1 Br ratio)Moderate (Subject to overlap)HRAM ensures the 1:1 bromine isotopic signature is perfectly preserved for validation.

Experimental Workflow & Self-Validating Methodology

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . Every step includes a causality checkpoint to verify system suitability before proceeding to the next phase of analysis.

Workflow A Sample Prep (1 mg/mL in MeCN) B UHPLC Separation (C18, Gradient) A->B C ESI(+) Ionization (Br Isotope Check) B->C D HCD/CID Fragmentation (Orbitrap vs QqQ) C->D E Data Analysis (Mass Defect Mapping) D->E

Caption: LC-MS analytical workflow for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde in LC-MS grade acetonitrile.

    • Causality: Acetonitrile provides optimal solubility for halogenated aromatic compounds while preventing the spontaneous hydration of the reactive 3-carbaldehyde group that can occur in highly aqueous or methanolic solutions[5].

  • UHPLC Separation: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)[5].

    • Causality: Formic acid acts as a critical proton donor. The 2H-indazole nitrogen ( N−2 ) is highly basic; maintaining an acidic pH ensures consistent protonation, maximizing ionization efficiency in ESI+ mode[6].

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 320°C.

    • Self-Validation Checkpoint: Before initiating MS/MS, observe the full-scan MS1 spectrum. You must observe a 1:1 intensity ratio of the [M+H]+ precursor ions at m/z 238.98 and 240.98. A deviation greater than 5% from this isotopic ratio indicates severe matrix suppression or detector saturation, invalidating the run.

  • Fragmentation (HCD/CID): Apply a stepped normalized collision energy (NCE) of 20, 40, and 60 eV.

    • Causality: Lower collision energies (20 eV) are required to capture fragile neutral losses (e.g., the formyl radical), while higher energies (60 eV) are necessary to induce deep core cleavages, such as the expulsion of the bromine radical[7].

Fragmentation Mechanics & Structural Elucidation

Understanding the fragmentation causality of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde allows researchers to map metabolic pathways and identify structural analogs. The fragmentation is driven by the stability of the conjugated indazole ring and the lability of the functional groups[8].

  • Precursor Ion Formation: The molecule ( C9​H7​BrN2​O ) readily accepts a proton at the N-2 position, forming the [M+H]+ doublet at m/z 238.9815 ( 79Br ) and 240.9795 ( 81Br ).

  • Alpha Cleavage (Loss of Carbonyl/Formyl): The primary fragmentation pathway involves the rapid cleavage of the 3-carbaldehyde group. This manifests as the loss of carbon monoxide ( −28 Da ) to yield m/z 210.98, or the loss of a formyl radical ( CHO∙ , −29 Da ) to yield m/z 209.97[8].

  • Halogen Expulsion & Core Stabilization: Following the loss of the carbaldehyde moiety, the molecule undergoes homolytic cleavage of the C−Br bond. The loss of the bromine radical ( Br∙ ) results in a highly stable, fully conjugated methylidene-indazolium ion at exactly m/z 131.0601. This m/z 131.06 fragment is a universal diagnostic marker for methyl-indazole cores and is heavily utilized in the forensic screening of indazole-based synthetic cannabinoids[7].

Pathway M [M+H]+ m/z 238.98 / 240.98 F1 Loss of CO (-28 Da) m/z 210.98 / 212.98 M->F1 -CO F2 Loss of CHO• (-29 Da) m/z 209.97 / 211.97 M->F2 -CHO• F3 Loss of Br• (-79/81 Da) m/z 160.06 M->F3 -Br• F4 Methyl-indazolium Core m/z 131.06 F1->F4 -Br• & -H F2->F4 -Br•

Caption: Proposed ESI+ fragmentation pathway for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Conclusion

For the structural elucidation of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, HRAM Orbitrap mass spectrometry is objectively superior to Triple Quadrupole systems. The Orbitrap's ability to resolve the isotopic fine structure of the bromine atom and accurately measure the m/z 131.0601 methyl-indazolium diagnostic fragment ensures unambiguous identification[1][7]. Conversely, while QqQ platforms lack this qualitative depth, they remain the preferred choice for downstream, high-throughput pharmacokinetic quantification of the compound once the MRM transitions (e.g., 238.98 131.06) have been validated[3].

References

  • Grund, B., et al. "A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

  • NIH PMC. "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS." National Library of Medicine.[Link]

Sources

Spectroscopic Validation Techniques for 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in kinase inhibitors and antimalarial agents[1]. The synthesis of functionalized indazoles, particularly 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, presents a classic chemical challenge: controlling and validating the regioselectivity of N-alkylation[2].

Because the indazole ring exhibits annular tautomerism (existing in equilibrium between 1H and 2H forms), base-mediated alkylation inherently produces a mixture of N1-substituted and N2-substituted regioisomers[3]. The 1H-indazole tautomer is generally more thermodynamically stable, meaning N1-alkylation is often the default pathway[4]. Isolating and definitively proving the structure of the kinetically-driven or sterically-influenced N2-isomer requires a rigorous, orthogonal analytical approach.

This guide objectively compares the performance of various spectroscopic techniques used to validate the synthesis of 2H-indazoles and provides self-validating experimental protocols for researchers.

Comparative Evaluation of Analytical Strategies

To distinguish 6-bromo-2-methyl-2H-indazole-3-carbaldehyde from its 1-methyl-1H counterpart, researchers must choose techniques that probe spatial geometry and bond connectivity, rather than just mass or functional groups.

1. 2D NOESY NMR: The Definitive Spatial Validator

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for resolving indazole regioselectivity[3].

  • The Causality: NOESY detects through-space dipolar couplings between protons separated by less than 5 Å.

  • The 1H-Isomer Signature: In the N1-methyl isomer, the N-CH₃ protons are spatially adjacent to the H-7 proton on the benzene ring, yielding a strong, diagnostic NOE cross-peak[4].

  • The 2H-Isomer Signature: For the target 6-bromo-2-methyl-2H-indazole-3-carbaldehyde, the N2-methyl group is spatially isolated from the benzene ring but sits directly adjacent to the C3-carbaldehyde group. This produces an exclusive NOE correlation between the N-CH₃ protons and the aldehyde (-CHO) proton.

2. 2D HMBC NMR: The Orthogonal Connectivity Map

Heteronuclear Multiple Bond Correlation (HMBC) provides a secondary layer of validation by mapping 2- and 3-bond carbon-proton connectivities[3].

  • The Causality: The N1-CH₃ protons will show a 3-bond correlation to the C7a bridgehead carbon. Conversely, the N2-CH₃ protons will show a 3-bond correlation to the C3 carbon[3]. This through-bond data perfectly complements the through-space NOESY data.

3. Routine 1D NMR (¹H and ¹³C)

While ubiquitous and fast, relying solely on 1D chemical shifts to assign regiochemistry is prone to error. N-substitution of 2H-indazoles generally induces distinct downfield shifts in the heterocyclic ring carbons compared to 1H-indazoles. However, these subtle differences ( Δδ ) require a purified reference standard of both isomers to be conclusive, making 1D NMR insufficient as a standalone proof of structure.

4. LC-MS and FT-IR: Necessary but Insufficient

Liquid Chromatography-Mass Spectrometry (LC-MS) and Infrared Spectroscopy (IR) are essential for confirming the exact mass and the presence of the aldehyde carbonyl (C=O stretch ~1690 cm⁻¹). However, they are fundamentally incapable of differentiating the N1 and N2 isomers because both molecules possess identical molecular weights (Exact Mass: ~237.97) and identical functional groups.

Quantitative Data & Performance Comparison

Table 1: Performance Matrix of Spectroscopic Techniques for Indazole Regioisomers

Analytical TechniqueRegio-DiscriminationSpeed of AcquisitionStructural Proof MechanismCost / Accessibility
2D NOESY NMR Absolute Medium (1-2 hours)Through-space proximity (< 5 Å)Moderate
2D HMBC NMR Absolute Slow (2-4 hours)3-bond C-H connectivityModerate
1D ¹H/¹³C NMR AmbiguousFast (< 15 mins)Chemical shift comparisonLow
LC-MS NoneFast (< 10 mins)Mass-to-charge ratio (m/z)Low
X-Ray Crystallography Absolute Very Slow (Days)Solid-state electron densityHigh

Table 2: Diagnostic Spectroscopic Markers for 6-Bromo-methylindazole-3-carbaldehyde Isomers

Target IsomerNOESY Correlation (Strong)HMBC Correlation (3-bond)LC-MS (ESI+) m/z
1-Methyl-1H (Byproduct) N-CH₃ H-7 (Aromatic)N-CH₃ C7a239.0 / 241.0
2-Methyl-2H (Target) N-CH₃ CHO (Aldehyde)N-CH₃ C3239.0 / 241.0
Analytical Workflow Visualization

IndazoleValidation Precursor 6-Bromo-1H-indazole-3-carbaldehyde Reaction Alkylation (NaH, MeI, THF) Precursor->Reaction N1_Isomer 1-Methyl-1H Isomer (Thermodynamic Byproduct) Reaction->N1_Isomer N1 Attack N2_Isomer 2-Methyl-2H Isomer (Target Product) Reaction->N2_Isomer N2 Attack NOESY_N1 NOESY: N-Me to H-7 Correlation N1_Isomer->NOESY_N1 HMBC_N1 HMBC: N-Me to C7a (3-bond) N1_Isomer->HMBC_N1 NOESY_N2 NOESY: N-Me to CHO Correlation N2_Isomer->NOESY_N2 HMBC_N2 HMBC: N-Me to C3 (3-bond) N2_Isomer->HMBC_N2

Figure 1: Analytical workflow for differentiating N1 and N2 indazole regioisomers via 2D NMR.

Experimental Methodologies
Protocol 1: Regioselective Synthesis & Isolation

This protocol utilizes a standard base-mediated alkylation, yielding a separable mixture of isomers[3].

  • Deprotonation: Dissolve 6-bromo-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes to ensure complete formation of the indazolide anion[3].

  • Alkylation: Add methyl iodide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours[3].

  • Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. The reaction is complete when the starting material mass is consumed and two distinct chromatographic peaks with identical m/z (239.0/241.0, reflecting the ⁷⁹Br/⁸¹Br isotopes) appear[2].

  • Workup & Purification: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude mixture via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the two distinct regioisomers[3].

Protocol 2: 2D NOESY NMR Acquisition & Validation

This protocol ensures the unambiguous assignment of the isolated 2H-isomer.

  • Sample Preparation: Dissolve 15–20 mg of the purified target isomer in 0.6 mL of CDCl₃ or DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • 1D Calibration (Self-Validating Checkpoint): Acquire a standard 1D ¹H NMR spectrum. Verify that the signal-to-noise (S/N) ratio for the N-CH₃ singlet (~4.2 ppm) and the aldehyde proton (~10.1 ppm) is >100. Ensure no residual water or solvent peaks overlap with these critical diagnostic signals.

  • NOESY Setup: Set up a 2D NOESY experiment. Set the mixing time ( d8 ) to 300–400 ms. Causality: This specific mixing time is optimized for small molecules (MW ~239) to allow sufficient spin diffusion for cross-peak buildup without losing the signal to longitudinal relaxation ( T1​ ).

  • Acquisition: Execute 16–32 scans per t1​ increment (using 256 increments) with a relaxation delay ( d1 ) of 2.0 seconds to ensure complete magnetization recovery between scans.

  • Data Interpretation: Process the 2D matrix with zero-filling and sine-bell apodization.

    • If a cross-peak exists between ~4.2 ppm (N-CH₃) and ~10.1 ppm (-CHO), the compound is definitively validated as 6-bromo-2-methyl-2H-indazole-3-carbaldehyde .

    • If a cross-peak exists between ~4.2 ppm (N-CH₃) and ~7.8 ppm (H-7), the compound is the 1-methyl-1H byproduct.

Sources

Benchmarking the In Vitro Efficacy of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde Derived Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Objective Comparison Guide

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the indazole ring is a privileged pharmacophore due to its bioisosterism with indole and purine systems. Specifically, the building block 6-bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 2248316-12-1) provides an exceptionally versatile scaffold for drug discovery[1]. The C3-carbaldehyde group allows for rapid functionalization via reductive amination or condensation, while the C6-bromo substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2][3].

Unlike the more common 1H-indazole tautomer, the 2-methyl-2H-indazole configuration forces a specific spatial geometry that has shown superior target engagement in two emerging therapeutic areas:

  • Antibiotic Potentiation: Inhibition of bacterial cystathionine-γ-lyase (CGL) to reverse antimicrobial resistance (AMR)[4].

  • Dual Antimicrobial/Anti-inflammatory Action: Simultaneous eradication of protozoal infections and suppression of host cyclooxygenase-2 (COX-2)[5][6].

This guide objectively benchmarks the in vitro efficacy of compounds derived from this scaffold against established clinical standards, providing self-validating experimental protocols to ensure reproducible data generation.

Benchmarking Application 1: Antibiotic Potentiation via CGL Inhibition

Bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa generate hydrogen sulfide (H₂S) via the enzyme cystathionine-γ-lyase (CGL) to neutralize antibiotic-induced oxidative stress[4]. By inhibiting CGL, 6-bromo-2H-indazole derivatives strip the bacteria of this defense mechanism, drastically potentiating the efficacy of standard bactericidal antibiotics like Gentamicin[4].

CGL_Pathway Gentamicin Gentamicin (Antibiotic) OxStress Oxidative Stress (ROS Generation) Gentamicin->OxStress Induces CellDeath Bacterial Cell Death OxStress->CellDeath Causes CGL Cystathionine-γ-Lyase (CGL) H2S Hydrogen Sulfide (H2S) CGL->H2S Produces H2S->OxStress Neutralizes (Resistance) Inhibitor 6-Bromo-2H-Indazole Derivative Inhibitor->CGL Inhibits

Mechanism of bacterial CGL inhibition by 6-bromo-2H-indazole derivatives.

Performance Comparison: CGL Inhibitors

Recent structural-activity relationship (SAR) studies demonstrate that 2H-indazole derivatives (e.g., MNS4 analogs) outperform both their 1H-indazole counterparts and parent indole compounds in enzymatic assays[4].

Table 1: In Vitro Efficacy of CGL Inhibitors vs. Standard Baselines

Compound Class / ControlTarget EnzymeIC₅₀ (μM)Gentamicin MIC Fold Reduction
6-Bromo-2H-Indazole Deriv. Bacterial CGL8.4 ± 0.6 4-fold
6-Bromo-1H-Indazole AnalogBacterial CGL15.2 ± 1.12-fold
Parent Compound (NL2)Bacterial CGL20.1 ± 1.52-fold
DL-Propargylglycine (Control)Bacterial CGL>100None

Data synthesized from comparative evaluations of 6-bromoindazole-based CGL inhibitors[4].

Benchmarking Application 2: Dual Antimicrobial & Anti-Inflammatory Agents

Infectious diseases, particularly those caused by protozoa like Giardia intestinalis and Entamoeba histolytica, trigger severe host inflammatory responses driven by COX-2 and Prostaglandin E2 (PGE2)[5]. 2H-indazole derivatives have been successfully hybridized to act as dual agents: directly killing the pathogen while simultaneously inhibiting host COX-2 to reduce tissue damage[5][6].

Table 2: Dual Efficacy Benchmarking (Antiprotozoal & COX-2 Inhibition)

CompoundG. intestinalis IC₅₀ (μM)Human COX-2 IC₅₀ (μM)Selectivity Index (COX-2/COX-1)
2H-Indazole Derivative (e.g., Cmpd 18) 0.15 1.2 >50
Metronidazole (Clinical Standard)1.92N/A (No activity)N/A
Celecoxib (Clinical Standard)N/A (No activity)0.04>300

2H-indazole derivatives demonstrate up to a 12.8-fold increase in antiprotozoal activity compared to Metronidazole, while maintaining significant COX-2 selectivity[5][6].

Self-Validating Experimental Protocols

To accurately benchmark 6-bromo-2-methyl-2H-indazole-3-carbaldehyde derivatives, assays must be strictly controlled to prevent false positives caused by compound aggregation or non-specific cytotoxicity.

Workflow Synth Compound Synthesis Enzyme Cell-Free Enzyme Assay Synth->Enzyme IC50 Cell In Vitro Cellular Assay Enzyme->Cell Efficacy Tox Cytotoxicity Profiling Cell->Tox Selectivity Lead Lead Selection Tox->Lead Optimization

Standardized in vitro screening workflow for indazole-derived drug candidates.

Protocol A: Cell-Free CGL Enzyme Inhibition Assay

Objective: Determine the intrinsic biochemical IC₅₀ of the derivative against bacterial CGL.

  • Reagent Preparation: Purify recombinant bacterial CGL (e.g., from S. aureus).

    • Causality: Using isolated recombinant enzyme removes the confounding variables of bacterial cell wall permeability and efflux pumps, allowing for the direct measurement of target engagement affinity.

  • Compound Pre-Incubation: In a 384-well black microplate, incubate 10 nM of CGL with varying concentrations of the 2H-indazole derivative (0.1 μM to 100 μM) in HEPES buffer for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical to allow the compound to reach steady-state binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate kinetic measurements.

  • Reaction Initiation & Detection: Add 1 mM L-cystathionine (substrate) and 10 μM WSP-5 (H₂S-specific fluorescent probe). Read fluorescence (Ex/Em = 500/530 nm) continuously for 45 minutes.

    • Causality: WSP-5 reacts exclusively with H₂S to form a stable fluorophore. This eliminates background noise from other reactive sulfur species, ensuring the signal drop is directly proportional to CGL inhibition.

  • Self-Validation System: Include a well with NL2 (known inhibitor) as a positive control, and a well with 0.1% Triton X-100.

    • Trustworthiness: If the positive control fails to show inhibition, or if Triton X-100 alters the baseline, the assay flags for enzyme degradation or compound aggregation (promiscuous inhibition), invalidating the run.

Protocol B: In Vitro COX-2 Selectivity & Cytotoxicity Assay

Objective: Measure functional anti-inflammatory efficacy while ruling out non-specific cell death.

  • Cell Seeding & Stimulation: Seed RAW 264.7 macrophages at 5×10⁴ cells/well in a 96-well plate. Incubate overnight, then stimulate with 1 μg/mL Lipopolysaccharide (LPS) for 1 hour.

    • Causality: LPS binds to TLR4, robustly inducing COX-2 expression. This mimics the acute inflammatory environment triggered by a protozoal infection[5].

  • Compound Treatment: Treat cells with 2H-indazole derivatives (1 μM, 10 μM) and Celecoxib (positive control) for 24 hours.

  • Orthogonal Readout (The Self-Validating Step):

    • Readout 1 (Efficacy): Extract 50 μL of supernatant and quantify PGE2 using a competitive ELISA. Causality: PGE2 is the direct downstream lipid mediator produced by COX-2.

    • Readout 2 (Viability): Add MTT reagent to the remaining cells in the well to assess metabolic viability.

    • Trustworthiness: A compound is only classified as a true COX-2 inhibitor if PGE2 levels drop while MTT viability remains >90%. If viability drops concurrently, the reduction in PGE2 is an artifact of compound cytotoxicity, and the hit is discarded.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL:[Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: ResearchGate URL:[Link]

Sources

Comparative Structural Analysis of Halogenated 2H-Indazole-3-carbaldehydes: A Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged bioisostere of indole, widely utilized in medicinal chemistry for the development of kinase inhibitors (such as CRAF and BRAF inhibitors)[1]. While 1H-indazoles are more commonly discussed, the 2H-indazole tautomer—stabilized by N2-alkylation (e.g., 2-methyl-2H-indazole)—offers distinct vector geometries and photophysical properties that are highly valuable in modern drug discovery[2].

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of these heterocycles. Halogenating the 2H-indazole-3-carbaldehyde scaffold is a critical strategy: it not only modulates the physicochemical properties of the molecule (such as lipophilicity and metabolic stability) but also installs orthogonal handles for downstream palladium-catalyzed cross-coupling[3][4]. This guide provides an objective structural comparison of these halogenated derivatives and details self-validating experimental workflows for their synthesis.

Mechanistic Grounding: The Role of Halogenation on the 2H-Indazole Scaffold

The introduction of halogens (F, Cl, Br, I) onto the benzenoid ring (C4–C7) of the 2H-indazole core fundamentally alters the molecule's behavior in biological systems and synthetic pathways.

  • Fluorine as a Metabolic Blocker: The introduction of a fluorine atom (e.g., at C5 or C6) or a trifluoromethyl group acts as a metabolic shield. Due to its high electronegativity and strong C-F bond, it prevents oxidative degradation by cytochrome P450 enzymes without adding significant steric bulk, thereby preserving the molecule's binding conformation[5].

  • Bromine and Iodine as Cross-Coupling Handles: Heavier halogens at the C5 or C7 positions serve as highly reactive electrophilic sites for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions[4].

  • Regiochemical Reactivity: The electronic distribution of the 2H-indazole core dictates reactivity. The C7 position exhibits significantly lower nucleophilicity than the C5 position. Consequently, achieving C7-halogenation requires stronger electrophilic reagents (e.g., N-Bromosuccinimide over N-Chlorosuccinimide) compared to C5-halogenation[6].

Comparative Physicochemical Profiling

To objectively compare the impact of different halogens, we use 2-methyl-2H-indazole-3-carbaldehyde as the baseline scaffold. The table below summarizes the structural and functional divergence introduced by specific halogen substituents.

Halogen DerivativeRepresentative CASAtomic Radius (Å)Electronegativity (Pauling)Primary Structural & Functional Impact
5-Fluoro- N/A1.473.98Acts as a metabolic blocker; lowers the pKa of adjacent protons; minimal steric disruption to the native scaffold[5].
5-Chloro- N/A1.753.16Provides a moderate increase in lipophilicity (logP); optimal for occupying hydrophobic pockets in kinase targets.
7-Bromo- 845751-70-4[7]1.852.96Excellent cross-coupling handle[4]; introduces significant steric bulk. Requires strong electrophiles for synthesis due to low C7 reactivity[6].
6-Iodo- N/A1.982.66Highest polarizability and lipophilicity; ideal for rapid Sonogashira couplings. Highly reactive but potentially less stable in vivo[4][5].

Experimental Workflows & Self-Validating Protocols

A common pitfall in indazole chemistry is attempting a direct Vilsmeier-Haack formylation at the C3 position. Unlike electron-rich indoles, the pyrazole ring of the indazole core is electron-deficient, rendering direct Vilsmeier-Haack formylation completely ineffective[8].

To circumvent this, we employ a two-step self-validating system: (1) Metal-free regioselective halogenation followed by (2) Directed lithiation and formylation .

Protocol A: Metal-Free Regioselective Halogenation

Causality: Elemental bromine ( Br2​ ) is environmentally toxic and yields poor regiocontrol. Utilizing N-Halosuccinimides (NXS) in polar protic solvents (like H2​O or EtOH) enhances the polarization of the N-X bond, driving metal-free electrophilic aromatic substitution with tunable regioselectivity[3][6].

  • Preparation: Suspend 2-methyl-2H-indazole (1.0 equiv) in a polar protic solvent (e.g., H2​O or Ethanol) at room temperature.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 equiv). Note: For C7-bromination, an excess of NBS and prolonged reaction times may be required due to the lower reactivity of the C7 position[6].

  • Isolation: Stir for 2–4 hours. The halogenated product typically precipitates from the aqueous mixture and can be isolated via simple vacuum filtration, yielding the halogenated 2-methyl-2H-indazole[3].

Protocol B: C3-Formylation via Directed Lithiation

Causality: To install the aldehyde at C3 without triggering unwanted halogen-metal exchange at the newly installed benzenoid halogen (which would ruin our cross-coupling handle), we must use kinetic control. Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) selectively and kinetically deprotonates the highly acidic C3 proton[9].

  • Deprotonation: Dissolve the halogenated 2-methyl-2H-indazole in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C.

  • Lithiation: Dropwise add LDA (1.5 equiv). Stir for 30 minutes at 0 °C to ensure complete C3-lithiation while preventing benzyne formation or halogen-metal exchange[9].

  • Electrophilic Quench: Re-cool to -78 °C and add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv)[9].

  • Workup: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH4​Cl . The acidic workup collapses the hemiaminal intermediate, yielding the final halogenated 2H-indazole-3-carbaldehyde .

Pathway Visualization

The following diagram maps the logical progression of the synthetic workflow, highlighting the critical transition from the base scaffold to the cross-coupling-ready target.

Workflow N1 2-Alkyl-2H-indazole N2 Regioselective Halogenation (NBS/NCS) N1->N2 Metal-free conditions N3 Halogenated 2H-indazole N2->N3 Tunable (C5/C7) N4 C3-Deprotonation (LDA, -78°C) N3->N4 Kinetic control N5 Formylation (DMF Quench) N4->N5 Electrophilic attack N6 Halogenated 2H-indazole -3-carbaldehyde N5->N6 Aqueous workup

Synthetic workflow for halogenated 2H-indazole-3-carbaldehydes.

References

  • 7-BROMO-2-METHYL-2H-INDAZOLE-3-CARBALDEHYDE CAS#845751-70-4 | CAS Substance Database | ChemRadar Source: chemradar.com URL:[Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC Source: nih.gov URL: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - Semantic Scholar Source: semanticscholar.org URL: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing Source: rsc.org URL:[Link]

  • Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation - ResearchGate Source: researchgate.net URL: [Link]

  • Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Source: google.

Sources

Safety Operating Guide

Operational Guide: Handling and Disposal of 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Hazard Profile

As an essential building block in medicinal chemistry, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, due to the presence of a covalently bound bromine atom, the disposal of this compound and its associated reaction streams requires strict adherence to halogenated waste protocols. This guide provides drug development professionals with the mechanistic reasoning and procedural steps required to safely manage and dispose of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

Quantitative Data & Physicochemical Properties

Understanding the physical and hazard profile of the compound is the first step in designing a compliant disposal strategy.

Property / Hazard ParameterValue / Specification
Chemical Name 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde
CAS Registry Number 2248316-12-1[1]
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Waste Classification Halogenated Organic Waste (RCRA Regulated)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
Primary Disposal Route High-Temperature Incineration (>1000°C) with Caustic Scrubbing[3]

The Causality of Halogenated Waste Segregation

In standard laboratory environments, general organic waste is typically routed to fuels blending, where it is burned for energy recovery. However, introducing halogenated compounds like 6-bromo-2-methyl-2H-indazole-3-carbaldehyde into standard fuel blending streams is strictly prohibited.

Mechanistic Causality: During combustion, the carbon-bromine bond dissociates. If incinerated at standard temperatures without specialized equipment, the bromine radicals can react to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, combustion generates hydrogen bromide (HBr) gas, a highly corrosive byproduct. To mitigate this, the EPA mandates that halogenated wastes be segregated and processed in specialized rotary kiln incinerators operating at extreme temperatures, equipped with caustic scrubbers to neutralize acidic off-gases[3]. Additionally, mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs, as halogenated drums cost approximately twice as much to process[4].

Workflow Diagram: Waste Segregation Logic

G N1 Waste Generation: 6-bromo-2-methyl-2H-indazole -3-carbaldehyde N2 Halogen Content Assessment N1->N2 N3 Halogenated Waste Stream (Contains Br) N2->N3 Yes (Br present) N4 Non-Halogenated Waste (< 0.1% Halogens) N2->N4 No N5 High-Temp Incineration with Caustic Scrubbing N3->N5 N6 Standard Fuels Blending N4->N6

Decision matrix for the segregation and disposal of halogenated indazole waste.

Step-by-Step Disposal Methodology

To ensure absolute compliance and safety, follow this self-validating protocol for the disposal of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Phase 1: Point-of-Generation Segregation
  • Step 1.1: Identify all waste streams containing the compound (e.g., reaction mother liquors, TLC solvent systems, and extraction aqueous layers if cross-contaminated).

  • Step 1.2: Select a compatible, high-density polyethylene (HDPE) or glass waste container. Do NOT use metal safety cans. Halogenated organic compounds can slowly dissociate over time to produce trace hydrobromic acid (HBr), which will rapidly corrode metal containers[4].

Phase 2: Containerization & Labeling
  • Step 2.1: Attach a standard RCRA "Hazardous Waste" tag to the container before the first drop of waste is added.

  • Step 2.2: Explicitly list "6-bromo-2-methyl-2H-indazole-3-carbaldehyde" and "Halogenated Organic Waste" on the label. Never use abbreviations or chemical formulas.

  • Step 2.3: Cap the container with a vapor-tight, pressure-relieving vented cap. Vented caps are critical for halogenated waste streams to prevent dangerous pressure buildup from potential exothermic degradation or solvent expansion.

  • Step 2.4: Place the active waste container inside a secondary containment bin to capture any accidental spills or leaks.

Phase 3: Glassware Decontamination (Self-Validating Protocol)
  • Step 3.1: Triple-rinse all contaminated glassware (spatulas, round-bottom flasks) with a compatible solvent (e.g., dichloromethane or acetone).

  • Step 3.2: Collect the first two rinses directly into the Halogenated Waste container.

  • Step 3.3 (Self-Validation): To empirically validate that the glassware is fully decontaminated, spot a drop of the third rinse onto a silica gel TLC plate and visualize it under short-wave UV light (254 nm). The absence of a UV-active indazole spot confirms successful decontamination, allowing the glassware to be washed in standard laboratory sinks.

References

  • AiFChem. "34252-54-5 | 2-Methyl-2H-indazole-3-carbaldehyde - AiFChem."1

  • AiFChem. "1251023-52-5 | 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde - AiFChem." 2

  • Cornell University Environment, Health and Safety. "Chapter 7 - Management Procedures For Specific Waste Types." 4

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 3

  • Texas Tech University Environmental Health & Safety. "Chemical Waste Management SOP."

Sources

Personal protective equipment for handling 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 6-bromo-2-methyl-2H-indazole-3-carbaldehyde

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure operational safety and experimental integrity by synthesizing established safety protocols with practical, field-proven insights.

Hazard Identification and Core Safety Principles

6-bromo-2-methyl-2H-indazole-3-carbaldehyde is a halogenated heterocyclic aldehyde. While specific toxicological data for this exact compound is not extensively published, a comprehensive risk assessment can be constructed by evaluating the hazards associated with its structural motifs: aromatic aldehydes, halogenated heterocycles, and related indazole derivatives.

The primary hazards are consistently identified across similar chemical structures.[1][2][3] The causality for these hazards stems from the reactivity of the aldehyde group and the potential for the brominated indazole core to interfere with biological processes.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassCategoryKey Precautionary Statement
Acute Toxicity (Oral)Category 3 / 4Toxic or harmful if swallowed.[1][3] Do not eat, drink, or smoke when using this product.
Skin IrritationCategory 2Causes skin irritation.[1][2][3] Wash skin thoroughly after handling.
Eye IrritationCategory 2ACauses serious eye irritation.[1][2][3] Wear eye protection.
Respiratory IrritationCategory 3May cause respiratory irritation.[1][3] Avoid breathing dust/fumes.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of higher-tier safety controls.

  • Primary Engineering Control: All handling of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde in its solid form or in solution must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation.[3]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to provide adequate containment.

  • Administrative Controls:

    • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

    • Standard Operating Procedures (SOPs): Before beginning work, a task-specific SOP should be written and reviewed by all personnel involved.

    • Training: All users must be trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific PPE is based on minimizing exposure to the identified hazards of skin, eye, and respiratory irritation.[1][2][3]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all low-volume manipulations within a fume hood.[4][5]

  • Required for Splash Hazard: When handling solutions, preparing dilutions, or during any transfer of liquids where a splash is possible, chemical splash goggles are required.[5][6]

  • Full Face Protection: For large-volume transfers (>1 liter) or when working with a pressurized system, a full-face shield must be worn in addition to chemical splash goggles.[3][4][6]

Hand Protection

The aldehyde functional group and halogenated aromatic structure necessitate careful glove selection. Natural rubber (latex) gloves are not recommended due to poor chemical resistance.[4][6]

Table 2: Glove Selection and Best Practices

Glove MaterialProtection LevelUse Case
Nitrile Primary/Splash Standard for handling solids and for incidental contact with solutions. Provides good general chemical resistance.[6]
Butyl Rubber Extended Contact Recommended for extended handling, large-scale operations, or during spill cleanup. Offers excellent resistance to aldehydes.[4][7]
Double Gloving Enhanced Safety The practice of wearing two pairs of nitrile gloves is highly recommended. This provides a critical safety buffer in case the outer glove is compromised.

Glove Use Protocol:

  • Always inspect gloves for tears or pinholes before use.

  • Wear gloves over the cuffs of your lab coat to prevent skin exposure.[6]

  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Dispose of used gloves in the designated solid chemical waste container immediately.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Body Protection
  • Laboratory Coat: A flame-retardant lab coat with long sleeves and ribbed cuffs is mandatory.[4][6] It should be kept fully buttoned.

  • Chemical Apron: For procedures involving significant quantities of liquids where splashes are likely, a chemically resistant apron should be worn over the lab coat.[4][6]

  • Footwear: Closed-toe shoes constructed of an impervious material are required at all times in the laboratory.[5][6]

Operational Workflow: Step-by-Step Handling

This workflow provides a self-validating system for safe handling from material retrieval to temporary storage post-experiment.

G prep 1. Preparation - Verify fume hood function - Don PPE (Gloves, Goggles, Lab Coat) - Prepare workspace retrieve 2. Material Retrieval - Transport chemical in secondary containment - Place in fume hood prep->retrieve Proceed weigh 3. Weighing (Solid) - Use anti-static weigh boat - Tare balance with boat - Add chemical slowly to avoid dust retrieve->weigh Handle as Solid transfer 5. Liquid Transfer - Use appropriate glassware (pipette, etc.) - Keep vessels capped when not in use retrieve->transfer Handle as Solution dissolve 4. Dissolution - Add solvent to vessel first - Slowly add solid chemical - Use magnetic stirring weigh->dissolve Prepare Solution dissolve->transfer Use in Reaction cleanup 6. Workspace Cleanup - Decontaminate surfaces - Segregate waste (solid vs. liquid) transfer->cleanup Post-Reaction storage 7. Storage - Tightly seal primary container - Place in designated, locked storage cleanup->storage Final Step G start Waste Generation solid_waste Solid Waste - Contaminated gloves, paper towels, weigh boats - Unused solid chemical start->solid_waste liquid_waste Liquid Waste - Unused solutions - Reaction mixtures start->liquid_waste solid_container 1. Place in 'Solid Halogenated Waste' Container - Must be a sealed, labeled container solid_waste->solid_container liquid_container 2. Place in 'Liquid Halogenated Waste' Container - Must be a sealed, labeled, compatible container - Do not mix with incompatible waste streams liquid_waste->liquid_container disposal 3. Arrange for Pickup - Contact institutional EHS or licensed disposal company solid_container->disposal liquid_container->disposal

Caption: Waste segregation and disposal workflow.

Disposal Causality:

  • Segregation: Halogenated waste streams must be kept separate from non-halogenated waste. This is a critical requirement for most waste disposal facilities, as the incineration of mixed waste can be complex and produce different hazardous byproducts. [8]2. Containment: Use designated, sealed, and clearly labeled waste containers to prevent accidental exposure and to comply with regulations.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed chemical waste management company or your institution's EHS department. [3][8]This ensures the material is handled and treated in an environmentally responsible manner.

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). UNL Environmental Health and Safety. Retrieved from [Link]

  • 6-bromo-2-methylimidazo[2,1-b]t[4]hiazole-3-carbaldehyde - NextSDS. (n.d.). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC. Retrieved from [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. (2009, January). Labour Department. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2024, November 1). Retrieved from [Link]

  • Safety Data Sheet according to REACH-Regulation (EC) 1907/2006. (n.d.). Rudolf Hensel GmbH. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved from [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022, December 22). RSC Advances. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC. Retrieved from [Link]

  • Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2026, January 15). ResearchGate. Retrieved from [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI. Retrieved from [Link]

  • Investigation of the heterogeneity of bromine in plastic components as an indicator for brominated flame retardants in waste electrical and electronic equipment with regard to recyclability. (2020, May 15). PubMed. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。